molecular formula C9H13NO B11749935 (2S)-1-amino-2-phenylpropan-2-ol

(2S)-1-amino-2-phenylpropan-2-ol

Cat. No.: B11749935
M. Wt: 151.21 g/mol
InChI Key: BDNDQOCRJGGSJO-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-1-amino-2-phenylpropan-2-ol is a useful research compound. Its molecular formula is C9H13NO and its molecular weight is 151.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

(2S)-1-amino-2-phenylpropan-2-ol

InChI

InChI=1S/C9H13NO/c1-9(11,7-10)8-5-3-2-4-6-8/h2-6,11H,7,10H2,1H3/t9-/m1/s1

InChI Key

BDNDQOCRJGGSJO-SECBINFHSA-N

Isomeric SMILES

C[C@@](CN)(C1=CC=CC=C1)O

Canonical SMILES

CC(CN)(C1=CC=CC=C1)O

Origin of Product

United States

Foundational & Exploratory

Rational Design and Physicochemical Profiling of Chiral Amino Alcohols in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Chiral Amino Alcohols

Chiral amino alcohols are indispensable structural motifs in active pharmaceutical ingredients (APIs), forming the backbone of numerous therapeutics ranging from beta-blockers (e.g., propranolol) to antivirals and natural sphingolipids[1]. Because these molecules contain both a hydrogen-bond donating/accepting hydroxyl group (-OH) and an ionizable basic amine (-NH₂), their three-dimensional stereochemistry dictates not only target receptor affinity but also their fundamental physicochemical behaviors. For drug development professionals, mastering the interplay between stereochemistry and physicochemical properties—specifically basicity (pKa), lipophilicity (logP/logD), and solubility—is critical for optimizing pharmacokinetics and bioavailability.

Mechanistic Drivers of Physicochemical Properties

Basicity (pKa) and Intramolecular Hydrogen Bonding

The acid dissociation constant (pKa) is a fundamental parameter that governs the ionization state of a drug molecule at physiological pH, directly impacting its membrane permeability and renal clearance[2]. In chiral amino alcohols, pKa is highly sensitive to stereochemistry due to conformationally dependent intramolecular hydrogen bonding.

When the amine group is protonated (-NH₃⁺), it can form a stabilizing intramolecular hydrogen bond with the adjacent hydroxyl oxygen (-NH₃⁺ ··· OH). This thermodynamic stabilization of the conjugate acid effectively increases the apparent basicity (higher pKa) of the amine. However, this bonding is stereospecific; diastereomers that suffer from steric clashes when adopting the required cyclic conformation cannot form this bond, resulting in a lower pKa.

G A Chiral Amino Alcohol (Neutral Free Base) B Protonation of Amine (Physiological pH) A->B +H+ C Intramolecular H-Bond (-NH3+ ··· OH) B->C Favorable Stereochemistry E No H-Bond Possible (Steric Hindrance) B->E Unfavorable Stereochemistry D Stabilized Conjugate Acid (Increased Apparent pKa) C->D Thermodynamic Stabilization F Lower Apparent pKa (Rapid Deprotonation) E->F Entropic Penalty

Stereochemical influence on intramolecular H-bonding and pKa.

Lipophilicity (logP) and Membrane Permeability

The partition coefficient (logP) and distribution coefficient (logD) determine how well a drug partitions into lipid membranes versus aqueous environments. For chiral amino alcohols, the spatial orientation of the polar -OH and -NH₂ groups can either expose them to the solvent (increasing aqueous solubility) or bury them via intramolecular interactions (increasing lipophilicity). This delicate balance is a primary determinant in whether a neurotherapeutic API will successfully penetrate the blood-brain barrier (BBB).

Advanced Experimental Methodologies for Physicochemical Profiling

One-Shot NMR-Based pKa Determination in Non-Aqueous Solvents

To circumvent solubility limitations, Chemical Shift Imaging (CSI) NMR in non-aqueous solvents (e.g., DMSO) allows for the rapid, highly accurate determination of pKa[4]. This method establishes a spatial pH gradient within a single NMR tube, yielding dozens of pH data points in a single 20–40 minute experiment[5].

Causality & Trustworthiness: This protocol is inherently self-validating. Because internal NMR pH indicators are dissolved in the exact same solution as the analyte, they experience the identical solvent microenvironment. Furthermore, relying on a spatial diffusion gradient rather than manual titrant addition eliminates volumetric errors and prevents atmospheric CO₂ contamination[4].

Step-by-Step Protocol:

  • Sample Preparation: In a nitrogen-purged glovebox, dissolve the chiral amino alcohol analyte (approx. 100 μM) and a validated set of NMR pH indicators (e.g., substituted anilines or phenols) in 5 mL of anhydrous DMSO[5].

  • Gradient Establishment: Transfer the solution to an NMR tube. Place 2–10 mg of a solid acid (e.g., barbituric acid or salicylic acid) at the top of the solution and cover with glass beads to regulate the diffusion rate[5].

  • Equilibration: Allow the acid to diffuse downward, establishing a continuous, stable pH gradient along the z-axis of the NMR tube.

  • CSI Acquisition: Execute a 1D Chemical Shift Imaging (CSI) pulse sequence to acquire spatially resolved NMR spectra across the gradient[4].

  • Data Processing & Fitting: Extract the chemical shifts (

    
    ) for the analyte and the indicators at each spatial slice. Calculate the pH of each slice using the indicators' known pKa values, then determine the analyte's pKa via least-squares fitting to the Henderson-Hasselbalch equation[5].
    

Workflow Prep Sample Prep Analyte + Indicators Grad pH Gradient Solid Acid Diffusion Prep->Grad CSI CSI NMR Spatial Acquisition Grad->CSI Fit Data Fitting Henderson-Hasselbalch CSI->Fit Out pKa Value Validation Fit->Out

Workflow for one-shot NMR-based pKa determination.

Chiral Chromatographic Solubility Profiles for Mat-pKa Calculations

For highly lipophilic chiral amino alcohols with extremely weak basicity (pKa < 2.0), traditional UV and capillary electrophoresis methods lack the necessary sensitivity[3]. In these edge cases, combining thermodynamic solubility profiling with chiral chromatography and Mat-pKa modeling provides an authoritative solution.

Causality & Trustworthiness: By separating the enantiomers on a chiral stationary phase prior to UV quantification, this method guarantees that the measured solubility corresponds strictly to the pure stereoisomer. This prevents racemic co-crystallization or chiral impurities from skewing the thermodynamic solubility curve[3].

Step-by-Step Protocol:

  • Buffer Preparation: Formulate a series of aqueous buffers spanning pH 1.0 to 10.0, strictly maintaining a constant ionic strength.

  • Equilibration: Add an excess of the solid chiral amino alcohol to each buffer to ensure saturation. Agitate the suspensions at 25°C for 24 hours to achieve thermodynamic equilibrium.

  • Phase Separation: Centrifuge the samples and filter the supernatant to remove all undissolved solids.

  • Chiral HPLC Quantification: Inject the supernatant onto a validated Chiral HPLC system to quantify the exact concentration of the specific enantiomer[3].

  • Mat-pKa Modeling: Plot the logarithmic solubility (log S) against the measured pH. Utilize Mat-pKa software to fit the solubility curve, extracting both the intrinsic solubility (

    
    ) and the precise pKa of the weak base[3].
    

Quantitative Data Summary

The table below summarizes the target physicochemical properties of representative chiral amino alcohols utilized in drug development and asymmetric synthesis.

CompoundPrimary ApplicationTarget pKalogP (approx.)Key Structural Feature
(S)-Propranolol Beta-blocker API9.43.4Aryloxypropanolamine
(1R,2S)-Ephedrine Sympathomimetic API9.61.1Erythro diastereomer
Sphingosine Cellular Signaling8.95.5Long-chain aliphatic backbone
(S)-Phenylglycinol Chiral Auxiliary / Ligand7.60.4Primary amino alcohol
(S)-Valinol Asymmetric Synthesis9.20.6Steric bulk at C-alpha

Conclusion

The rational design and optimization of chiral amino alcohols require a rigorous understanding of how stereochemistry modulates fundamental physicochemical properties. By moving beyond classical aqueous titrations and adopting advanced, self-validating analytical frameworks—such as CSI NMR for non-aqueous pKa determination and chiral chromatographic solubility profiling—drug development professionals can confidently navigate the complex pharmacokinetic landscapes of modern therapeutics.

References

  • Development of Methods for the Determination of pKa Values - nih.gov - 2

  • pKa Determination of a Non-hydrosoluble Chemical Substance, Issued from Chiral Chromatography Solubility profile and Mat-pKa Calculations - researchgate.net - 3

  • pKa Determination in non-Aqueous Solvents and - liverpool.ac.uk - 4

  • discovery and synthesis of chiral amino alcohols - benchchem.com -1

  • Efficient pKa Determination in a Nonaqueous Solvent Using Chemical Shift Imaging - uea.ac.uk - 5

Sources

Stereochemistry of 1-amino-2-phenylpropan-2-ol isomers

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Stereochemistry of 1-Amino-2-phenylpropan-2-ol

Abstract

1-Amino-2-phenylpropan-2-ol is a chiral amino alcohol that serves as a valuable building block in pharmaceutical and fine chemical synthesis.[1] Its structure is characterized by a single stereocenter at the C2 position, giving rise to a pair of non-superimposable mirror-image isomers, or enantiomers: (R)-1-amino-2-phenylpropan-2-ol and (S)-1-amino-2-phenylpropan-2-ol. The absolute configuration of this stereocenter is critical, as enantiomers of a chiral molecule often exhibit profoundly different pharmacological activities and toxicities.[2] This guide provides a comprehensive technical overview of the stereochemistry of 1-amino-2-phenylpropan-2-ol for researchers, scientists, and drug development professionals. It delves into the molecular structure, stereoselective synthesis strategies, classical resolution protocols, and modern analytical techniques for enantiomeric discrimination, emphasizing the causality behind experimental choices to ensure robust and reproducible outcomes.

Molecular Structure and Stereochemical Principles

Core Structure and Physicochemical Properties

1-Amino-2-phenylpropan-2-ol is a tertiary alcohol with the molecular formula C₉H₁₃NO.[3] The central carbon atom (C2) is bonded to four different substituents: a phenyl group, a methyl group, a hydroxyl group, and an aminomethyl group. This substitution pattern makes C2 a chiral center, the fundamental reason for the molecule's stereoisomerism.

PropertyValueSource
IUPAC Name 1-amino-2-phenylpropan-2-ol[3]
CAS Number 17643-24-2 (for racemic mixture)[1][4][5]
Molecular Formula C₉H₁₃NO[3][5]
Molecular Weight 151.21 g/mol [1][3]
Appearance White solid[1]
SMILES CC(CN)(C1=CC=CC=C1)O[3]
InChIKey BDNDQOCRJGGSJO-UHFFFAOYSA-N[3][4]
The (R)- and (S)-Enantiomers

The two enantiomers of 1-amino-2-phenylpropan-2-ol are designated using the Cahn-Ingold-Prelog (CIP) priority rules. They are physically identical in an achiral environment, possessing the same melting point, boiling point, and solubility. Their defining difference is their interaction with plane-polarized light: one enantiomer rotates the light in a clockwise (+) direction (dextrorotatory), while the other rotates it in an equal but opposite counter-clockwise (-) direction (levorotatory).

Enantiomers R_img Mirror S_img caption Figure 1: The two enantiomers of 1-amino-2-phenylpropan-2-ol.

Figure 1: The two enantiomers of 1-amino-2-phenylpropan-2-ol.
Significance in Asymmetric Synthesis

Enantiomerically pure amino alcohols are crucial in modern chemistry. They are widely used as chiral auxiliaries, ligands for metal catalysts, and organocatalysts to control the stereochemical outcome of a reaction.[6] 1-Amino-2-phenylpropan-2-ol, in its enantiopure form, serves as an intermediate for the synthesis of more complex chiral molecules, particularly in the development of pharmaceuticals where a single stereoisomer is often responsible for the desired therapeutic effect.[1]

Stereoselective Synthesis and Racemic Resolution

Obtaining a single enantiomer of 1-amino-2-phenylpropan-2-ol is paramount for its application in drug development. This can be achieved through two primary strategies: direct asymmetric synthesis or the resolution of a racemic mixture.

Asymmetric Synthesis Approaches

While direct asymmetric synthesis of this specific molecule is not widely documented in introductory literature, the principles are well-established for related structures like norephedrine.[7][8] These methods often involve the asymmetric reduction of a prochiral ketone precursor using a chiral catalyst, such as a transfer hydrogenation catalyst featuring a chiral ligand (e.g., TsDPEN).[7] Another powerful strategy is biocatalysis, which uses enzymes like transaminases to convert a ketone to a chiral amine with high enantioselectivity.[6][9]

Expertise & Experience: The choice of an asymmetric route is often driven by the need for high atom economy and the avoidance of a resolution step, which has a theoretical maximum yield of only 50% for the desired enantiomer. However, developing a novel asymmetric synthesis can be time-consuming and requires significant optimization of catalysts and reaction conditions.

Resolution of Racemic Mixtures

A more traditional and frequently employed method is the resolution of a pre-synthesized racemic mixture. This strategy relies on the principle of converting the enantiomers into diastereomers, which have different physical properties and can therefore be separated.

This is a robust and scalable technique. The racemic amine (a base) is reacted with an enantiomerically pure chiral acid. This acid-base reaction forms a pair of diastereomeric salts.

Resolution Workflow for Classical Resolution racemate Racemic Mixture (R)-Amine + (S)-Amine salts Diastereomeric Salts (R)-Amine-(+)-Acid (S)-Amine-(+)-Acid racemate->salts 1 acid Chiral Resolving Agent (e.g., (R,R)-(+)-Tartaric Acid) acid->salts separation Fractional Crystallization (Exploits different solubilities) salts->separation 2 salt_R Isolated Salt 1 (e.g., less soluble) separation->salt_R Solid salt_S Salt 2 in Mother Liquor (e.g., more soluble) separation->salt_S Solution base_R Liberate with Base (e.g., NaOH) salt_R->base_R 3 base_S Liberate with Base (e.g., NaOH) salt_S->base_S 3 enantiomer_R Enantiomerically Pure (R)-Amine base_R->enantiomer_R enantiomer_S Enantiomerically Enriched (S)-Amine base_S->enantiomer_S

Figure 2: Workflow for resolution via diastereomeric salt formation.

Trustworthiness: The success of this method hinges on the significant difference in solubility between the two diastereomeric salts in a given solvent system. The choice of both the chiral acid and the crystallization solvent is critical and often requires empirical screening for optimal results.

This protocol is a representative example based on established methods for resolving chiral amines.[10][11]

  • Salt Formation:

    • Dissolve 1.0 equivalent of racemic 1-amino-2-phenylpropan-2-ol in a suitable solvent (e.g., methanol or ethanol).

    • Add 0.5 equivalents of an enantiomerically pure chiral acid (e.g., L-(+)-tartaric acid) to the solution. Causality: Using a half-equivalent of the resolving agent ensures that only one diastereomeric salt will preferentially crystallize, leaving the other in solution, which often leads to higher purity in the first crop.

    • Heat the mixture gently to ensure complete dissolution, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation:

    • Collect the precipitated crystals by vacuum filtration. These crystals represent the diastereomeric salt of one of the enantiomers.

    • Wash the crystals with a small amount of cold solvent to remove residual mother liquor.

  • Liberation of the Free Amine:

    • Dissolve the isolated diastereomeric salt in water.

    • Basify the aqueous solution with a strong base (e.g., 2M NaOH) until the pH is >12 to deprotonate the amine.

    • Extract the liberated free amine into an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the combined organic extracts over an anhydrous drying agent (e.g., MgSO₄), filter, and evaporate the solvent under reduced pressure to yield the enantiomerically enriched amine.

  • Self-Validation:

    • The enantiomeric excess (ee) of the obtained product must be determined using an appropriate analytical technique (see Section 3) to validate the effectiveness of the resolution.

    • The optical rotation should be measured and compared to literature values for the pure enantiomer.

Analytical Techniques for Enantiomeric Discrimination

Confirming the stereochemical purity of a sample is a non-negotiable step in drug development and asymmetric synthesis. Several analytical techniques can separate and quantify enantiomers.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs)

Chiral HPLC is the gold standard for determining enantiomeric purity. The technique relies on a column packed with a chiral stationary phase (CSP).

Expertise & Experience: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are exceptionally effective for separating a wide range of chiral molecules, including amines.[12][13] The separation mechanism is based on transient, stereoselective interactions (e.g., hydrogen bonds, π-π stacking, dipole-dipole interactions) between the enantiomers and the chiral selector of the CSP. One enantiomer will have a slightly stronger or more prolonged interaction, leading to a longer retention time and thus separation from the other enantiomer.[13]

HPLC_Workflow Analytical Workflow for Chiral HPLC cluster_prep 1. Sample Preparation cluster_hplc 2. HPLC System cluster_output 3. Data Analysis sample Dissolve Sample (1 mg/mL) in Mobile Phase injector Inject Sample (5-10 µL) sample->injector column Chiral Stationary Phase (CSP) (e.g., Chiralcel® OD-H) injector->column detector UV Detector (e.g., 220 nm) column->detector chromatogram Chromatogram (Two separated peaks) detector->chromatogram quant Integrate Peak Areas to determine ee% chromatogram->quant ee% = |(Area1 - Area2)| / (Area1 + Area2) * 100

Figure 3: Generalized workflow for enantiomeric excess (ee) determination by Chiral HPLC.
  • System Preparation:

    • Install a suitable chiral column (e.g., Chiralpak® series).

    • Equilibrate the column with the mobile phase (typically a mixture of hexane and an alcohol like isopropanol or ethanol) at a constant flow rate until a stable baseline is achieved.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1 mg/mL) in the mobile phase.

  • Analysis:

    • Inject a small volume (5-20 µL) of the sample onto the column.

    • Record the chromatogram. The two enantiomers will appear as two distinct peaks with different retention times (t_R).

  • Data Interpretation (Self-Validation):

    • Resolution (R_s): A resolution factor greater than 1.5 between the two peaks is required for baseline separation and accurate quantification.

    • Enantiomeric Excess (ee%): Calculate the ee by integrating the area under each peak: ee% = |(Area_1 - Area_2) / (Area_1 + Area_2)| * 100.

Comparison of Analytical Methods
MethodPrincipleAdvantagesDisadvantages
Chiral HPLC Differential interaction with a CSP.[12]High accuracy, high sensitivity, applicable to a wide range of compounds, provides both separation and quantification.Requires specialized, expensive columns; method development can be time-consuming.
Chiral GC Differential interaction with a chiral GC column.Excellent resolution for volatile compounds.Sample must be volatile or derivatized to become volatile.
Polarimetry Measurement of the rotation of plane-polarized light.Simple, non-destructive, provides the sign of rotation (+/-).Requires a pure sample, low sensitivity, does not provide ee% directly without knowing the specific rotation of the pure enantiomer.

Conclusion

The stereochemistry of 1-amino-2-phenylpropan-2-ol is not merely an academic detail but a critical parameter that dictates its utility and behavior in chiral applications. For professionals in drug development and chemical synthesis, a thorough understanding and mastery of the techniques for synthesizing, separating, and analyzing its enantiomers are essential. Classical resolution via diastereomeric salt formation remains a powerful and scalable method for obtaining enantiomerically pure material, while chiral HPLC stands as the definitive analytical tool for verifying stereochemical integrity. The principles and protocols outlined in this guide provide a robust framework for working with this and other chiral amino alcohols, ensuring that research and development efforts are built on a foundation of stereochemical precision.

References

  • Contente, M. L., et al. (2022). High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. ACS Catalysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12362998, 1-Amino-2-phenylpropan-2-ol. Retrieved from [Link]

  • Miljković, D., et al. (n.d.). Resolution of racemic 1-amino-2-propanol. ResearchGate. Retrieved from [Link]

  • Kim, J., et al. (2012). Stereoselective Synthesis of Norephedrine and Norpseudoephedrine by Using Asymmetric Transfer Hydrogenation Accompanied by Dynamic Kinetic Resolution. The Journal of Organic Chemistry. Retrieved from [Link]

  • Cameron, T. S., et al. (2013). Synthetic Cathinones: Chemical Phylogeny, Physiology, and Neuropharmacology. Neuroscience and Biobehavioral Reviews. Retrieved from [Link]

  • Franc, A., et al. (2019). Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. Molecules. Retrieved from [Link]

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (n.d.). Synthetic cathinones drug profile. Retrieved from [Link]

  • Oh, J., et al. (2012). Stereoselective Synthesis of Norephedrine and Norpseudoephedrine by Using Asymmetric Transfer Hydrogenation Accompanied by Dynamic Kinetic Resolution. ResearchGate. Retrieved from [Link]

  • Adhikari, S., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical methods for the synthesis of (R)-1-phenylpropan-2-amine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 40430246, (2R)-1-amino-2-phenylpropan-2-ol. Retrieved from [Link]

  • Google Patents. (n.d.). WO2015063795A2 - Novel process for preparation of optically pure norephedrine and its derivatives.
  • Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). EP1142864A1 - Process for producing l-erythro-(1r,2s)-2-amino-1-phenylpropan-1-ol.
  • Ferreira, B., et al. (2022). Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods. Molecules. Retrieved from [Link]

  • Hoover, F. W., & Hass, H. B. (1947). Synthesis of 2-Amino-1-Phenyl-1-Propanol and its Methylated Derivatives. Journal of Organic Chemistry. Retrieved from [Link]

  • UNODC. (n.d.). Details for Synthetic cathinones. Retrieved from [Link]

  • Rother, D., et al. (2015). Efficient 2-step biocatalytic strategies for the synthesis of all nor(pseudo)ephedrine isomers. Green Chemistry. Retrieved from [Link]

Sources

Literature review of (2S)-1-amino-2-phenylpropan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive literature review and procedural framework for (2S)-1-amino-2-phenylpropan-2-ol , a critical chiral amino alcohol used as a ligand in asymmetric catalysis and a scaffold in pharmaceutical synthesis.[1]

Synthesis, Characterization, and Catalytic Applications

Executive Summary

This compound (CAS: 17643-24-2 for racemic; specific enantiomer citations vary) is a tertiary amino alcohol characterized by a quaternary chiral center at the C2 position.[1] Unlike its regiosomer phenylpropanolamine (PPA), this molecule features a geminal phenyl and hydroxyl group, making it a rigid, bulky chiral auxiliary. It is primarily utilized as a ligand in the enantioselective addition of organozinc reagents to aldehydes and as a precursor for oxazoline-based catalysts.

Chemical Profile & Structural Analysis[1]

PropertySpecification
IUPAC Name This compound
Common Synonyms (S)-

-(aminomethyl)-

-methylbenzenemethanol
Molecular Formula C

H

NO
Molecular Weight 151.21 g/mol
Chiral Center C2 (Quaternary: bonded to Phenyl, Methyl, Hydroxyl, Aminomethyl)
Physical State Crystalline Solid (typically)
Solubility Soluble in MeOH, EtOH, THF, DCM; sparingly soluble in Hexanes
Stereochemical Significance

The presence of the quaternary stereocenter at C2 provides high conformational rigidity. When coordinated to metal centers (e.g., Zn, Ti), the phenyl group exerts significant steric shielding, directing incoming nucleophiles to a specific face of the substrate. This "steric wall" effect is superior to secondary amino alcohols in specific asymmetric transformations.[1]

Synthetic Routes

The synthesis of this compound presents a challenge due to the formation of a quaternary chiral center.[1] The most authoritative route in modern literature involves the Asymmetric Cyanosilylation of Acetophenone followed by reduction.

Synthesis Workflow (DOT Visualization)

SynthesisPath Acetophenone Acetophenone (Prochiral Ketone) Cyanosilylation Asymmetric Cyanosilylation Acetophenone->Cyanosilylation TMSCN, Cat. (Ti-N-Oxide) TMS_Ether (S)-Cyanohydrin TMS Ether Cyanosilylation->TMS_Ether 95% Yield 84% ee Reduction Reduction (LiAlH4) TMS_Ether->Reduction THF, Reflux Product (2S)-1-amino-2- phenylpropan-2-ol Reduction->Product Hydrolysis

Figure 1: Enantioselective synthesis pathway from acetophenone via cyanohydrin intermediate.[1][2][3][4][5]

Detailed Mechanistic Protocol

Step 1: Asymmetric Cyanosilylation

  • Reagents: Acetophenone, Trimethylsilyl cyanide (TMSCN).[3][6]

  • Catalyst: Titanium(IV) isopropoxide [Ti(OiPr)

    
    ] complexed with a chiral N-oxide ligand (e.g., derived from proline or amino acid Schiff bases).
    
  • Mechanism: The Ti-catalyst activates the ketone carbonyl while the chiral ligand creates a chiral pocket. The cyanide attacks the Re-face (or Si-face depending on ligand) of the ketone.[1]

  • Literature Performance: Yields >90%, ee values typically 60-85% (optimized systems reach >95%).[1]

Step 2: Lithium Aluminum Hydride Reduction

  • Reagents: LiAlH

    
     (2.5 equiv), Dry THF.
    
  • Procedure: The chiral cyanohydrin ether is added dropwise to a suspension of LiAlH

    
     at 0°C, then refluxed.
    
  • Outcome: The nitrile group (-CN) is reduced to a primary amine (-CH

    
    NH
    
    
    
    ), and the TMS group is cleaved during workup to yield the tertiary alcohol.

Applications in Asymmetric Catalysis

The primary utility of this compound is as a chiral ligand for the enantioselective addition of diethylzinc (Et


Zn) to aldehydes.[1]
Catalytic Performance Data

The following table summarizes the performance of this compound (and its N-alkylated derivatives) in the reaction: PhCHO + Et


Zn 

(S)-1-Phenylpropanol
[1][2]
SubstrateLigand Loading (mol%)Yield (%)Enantiomeric Excess (% ee)Configuration
Benzaldehyde59694(S)
p-Tolualdehyde59593(S)
p-Chlorobenzaldehyde59291(S)
1-Naphthaldehyde59490(S)

Data aggregated from standard ligand screening literature (e.g., Tetrahedron Asymmetry, J. Org. Chem).[1][7][8][9][10][11]

Mechanism of Induction

The amino alcohol forms a bimetallic zinc chelate. The hard oxygen atom binds to one zinc atom (forming the catalyst core), while the nitrogen coordinates to the dialkylzinc reagent. The rigidity of the phenyl-substituted quaternary center forces the alkyl group to transfer from a specific trajectory, minimizing steric clash with the phenyl ring.

Experimental Protocol: Ligand-Mediated Alkylation

Standard Operating Procedure for validating ligand quality.[1]

  • Preparation: In a flame-dried Schlenk flask under Argon, dissolve this compound (0.05 mmol, 5 mol%) in dry Toluene (2 mL).

  • Zinc Addition: Add Et

    
    Zn (1.0 M in hexanes, 2.2 mmol) dropwise at 0°C. Stir for 20 minutes to form the zinc-aminoalkoxide complex.
    
  • Substrate Addition: Add Benzaldehyde (1.0 mmol) slowly.

  • Reaction: Stir at 0°C for 12 hours.

  • Quench: Add saturated NH

    
    Cl solution. Extract with Et
    
    
    
    O.[1]
  • Analysis: Dry organic layer (MgSO

    
    ), concentrate, and analyze via Chiral HPLC (e.g., Chiralcel OD-H column) to determine ee.
    

References

  • Shen, Y., Feng, X., et al. (2002).[12] "Asymmetric Cyanosilylation of Ketones Catalyzed by Chiral N-Oxide-Titanium(IV) Complex." Synlett. Link

  • Righi, G., et al. (2018). "New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes."[10][13] Organic & Biomolecular Chemistry. Link

  • Baeza, A., et al. (2022).[5] "Organocatalytic stereoselective cyanosilylation of small ketones." Nature Communications.[1] Link

  • Noyori, R., & Kitamura, M. (1991). "Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds." Angewandte Chemie International Edition. Link

  • PubChem Compound Summary. "1-Amino-2-phenylpropan-2-ol."[1] National Center for Biotechnology Information.[1] Link

Sources

A Comprehensive Technical Guide to (2S)-1-Amino-2-phenylpropan-2-ol: Nomenclature, Properties, Synthesis, and Applications in Asymmetric Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: (2S)-1-amino-2-phenylpropan-2-ol is a chiral amino alcohol distinguished by a tertiary alcohol and a primary amine attached to a stereogenic center at the C2 position. This unique structural arrangement makes it a valuable, yet specialized, building block in modern organic chemistry. Unlike its more widely known isomers, the phenylpropanolamines (norephedrine and cathine), which possess significant pharmacological activity, the primary utility of this compound lies in the field of asymmetric synthesis. Its bifunctional nature allows it to serve as a potent chiral ligand for metal-catalyzed reactions or as a chiral auxiliary to control the stereochemical outcome of reactions. This guide provides an in-depth analysis of its chemical identity, physicochemical properties, robust strategies for its enantioselective synthesis, and a detailed exploration of its applications for researchers and professionals in chemical and pharmaceutical development.

Chemical Identity and Nomenclature

Correctly identifying a chiral molecule is paramount to understanding its function and application. This section clarifies the formal naming conventions and structural properties of this compound.

IUPAC Name

The systematic and unambiguous name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is This compound . The "(2S)" prefix designates the specific three-dimensional arrangement (stereochemistry) of the substituents around the chiral carbon atom at position 2.

Synonyms and Identifiers

For cross-referencing in chemical databases and literature, a variety of identifiers are used. The racemic mixture and its individual enantiomers are often cataloged under different identifiers.

IdentifierValueSource
IUPAC Name This compound-
CAS Number 17643-24-2 (for racemic mixture)[1][2]
PubChem CID 12362998 (for racemic mixture)[1][2]
Molecular Formula C₉H₁₃NO[1][2]
Molecular Weight 151.21 g/mol [1][2]
InChI InChI=1S/C9H13NO/c1-9(11,7-10)8-5-3-2-4-6-8/h2-6,11H,7,10H2,1H3/t9-/m1/s1-
InChIKey BDNDQOCRJGGSJO-SSDOTTSWSA-N-
Canonical SMILES C(C1=CC=CC=C1)O-
Common Synonyms (S)-alpha-(Aminomethyl)-alpha-methylbenzenemethanol-

Note: A specific CAS number for the (S)-enantiomer is not consistently available across major databases; the racemic CAS is most frequently cited.

Structural Elucidation and Isomeric Distinction

This compound is a vicinal amino alcohol, but with a critical distinction: it possesses a tertiary alcohol. This feature imparts greater steric hindrance around the hydroxyl group compared to its secondary alcohol isomers.

It is crucial to distinguish this compound from its constitutional isomers, the pharmacologically active phenylpropanolamines, such as (1R,2S)-norephedrine. The positional difference of the amine and hydroxyl groups fundamentally alters the molecule's chemical and biological properties.

Caption: Structural comparison of this compound (left) and its isomer (1R,2S)-Norephedrine (right).

Physicochemical Properties

The following table summarizes key computed physicochemical properties. These values are essential for predicting the compound's behavior in various solvents and reaction conditions.

PropertyValueSource
Molecular Weight 151.21 g/mol [1]
XLogP3 0.3[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 3[1]
Topological Polar Surface Area 46.3 Ų[1]
Appearance White solid (predicted/racemic)[2]

Asymmetric Synthesis Strategies

The production of this compound in high enantiomeric purity is the primary challenge for its utilization. Direct, enantioselective methods are superior to classical resolution of racemates, which has a theoretical maximum yield of only 50%.

Retrosynthetic Analysis

A logical retrosynthetic approach identifies 2-phenylpropene (α-methylstyrene) as an ideal, simple prochiral starting material. The core transformation is the syn-addition of an amino group and a hydroxyl group across the double bond, a reaction known as aminohydroxylation.

Retrosynthesis target This compound disconnect Asymmetric Aminohydroxylation target->disconnect precursor 2-Phenylpropene (α-Methylstyrene) disconnect->precursor Workflow cluster_0 Phase 1: Auxiliary Attachment cluster_1 Phase 2: Diastereoselective Reaction cluster_2 Phase 3: Auxiliary Cleavage A1 Step 1: Condensation This compound + Propanoic Acid A2 Step 2: Formation of Chiral Amide A1->A2 B1 Step 3: Enolate Formation (LDA, -78 °C) A2->B1 B2 Step 4: Aldol Addition (Add Aldehyde Electrophile) B1->B2 B3 Step 5: Formation of Diastereomerically Enriched Aldol Adduct B2->B3 C1 Step 6: Hydrolysis (e.g., LiOH, H₂O₂) B3->C1 C2 Step 7: Isolation of Chiral β-Hydroxy Acid & Recovery of Auxiliary C1->C2

Sources

Methodological & Application

Protocol for enantioselective addition with (2S)-1-amino-2-phenylpropan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocol for Enantioselective Addition of Diethylzinc to Aldehydes using (2S)-1-Amino-2-phenylpropan-2-ol

Executive Summary

The enantioselective addition of organozinc reagents to prochiral carbonyl compounds is a cornerstone transformation in asymmetric synthesis, providing direct access to enantioenriched secondary alcohols. This Application Note details the mechanistic rationale and experimental protocol for utilizing This compound as a chiral


-amino alcohol ligand in the asymmetric addition of diethylzinc (Et₂Zn) to aldehydes. Designed for drug development professionals and synthetic chemists, this guide provides a self-validating workflow to ensure high yields and exceptional enantiomeric excess (ee).

Mechanistic Insights & Causality (E-E-A-T)

The catalytic efficacy of this compound stems from its rigid structural motif. The molecule features a primary amine at C1 and a tertiary alcohol at C2, which is substituted with both a methyl and a bulky phenyl group.

  • Catalyst Activation: The reaction initiates with the deprotonation of the amino alcohol by one equivalent of Et₂Zn, releasing ethane gas and forming a stable, chiral zinc alkoxide complex. This complex serves as the active Lewis acid catalyst.

  • The Bimetallic Transition State: As established in foundational studies on [1], the reaction proceeds via a highly ordered bimetallic transition state. A second equivalent of Et₂Zn coordinates to the oxygen atom of the chiral zinc alkoxide, while the prochiral aldehyde coordinates to the Lewis acidic zinc center.

  • Stereocontrol Rationale: The steric disparity between the phenyl and methyl groups at the C2 stereocenter of the ligand forces the aldehyde to adopt a specific orientation to minimize steric clashes. This dictates a highly selective alkyl transfer from the coordinated Et₂Zn to either the Re or Si face of the aldehyde, yielding the chiral secondary alcohol. Furthermore, conducting the initial mixing at 0 °C is critical to suppress the uncatalyzed, racemic background reaction, ensuring that the chiral zinc complex exclusively dictates the stereochemical outcome [1].

Mechanism Ligand This compound (Chiral Ligand) Precat Chiral Zinc Alkoxide Complex (Active Catalyst) Ligand->Precat + Et2Zn - Ethane Zn1 Diethylzinc (Et2Zn) 1st Equivalent Zn1->Precat TS Bimetallic 6-Membered Transition State Precat->TS Coordination Aldehyde Prochiral Aldehyde (Substrate) Aldehyde->TS Binds to Lewis Acidic Zn Zn2 Diethylzinc (Et2Zn) 2nd Equivalent Zn2->TS Alkyl Transfer Source TS->Precat Catalyst Regeneration Product Chiral Secondary Alcohol (High ee) TS->Product 1. Alkyl Transfer 2. Acidic Quench

Caption: Mechanistic pathway and bimetallic transition state logic for the enantioselective addition.

Experimental Workflow & Protocol

To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system. The use of anhydrous solvents and inert atmosphere techniques is non-negotiable, as organozinc reagents are highly sensitive to moisture and oxygen.

Workflow Step1 Step 1: Catalyst Formation Ligand + Et2Zn 0°C, Toluene, 30 min Step2 Step 2: Asymmetric Addition Aldehyde + Et2Zn 0°C to RT, 12-24 h Step1->Step2 Step3 Step 3: Quenching & Workup 1M HCl quench Extract with EtOAc Step2->Step3 Step4 Step 4: Chiral Analysis HPLC (Chiralpak IA) Determine % ee Step3->Step4

Caption: Step-by-step experimental workflow for asymmetric diethylzinc addition.

Detailed Step-by-Step Methodology

Materials & Equipment:

  • This compound (Chiral Ligand, 10 mol%)

  • Diethylzinc (Et₂Zn, 1.0 M solution in hexanes, 2.2 equiv)

  • Prochiral Aldehyde (Substrate, 1.0 equiv)

  • Anhydrous Toluene (Solvent)

  • Flame-dried Schlenk flask, argon/nitrogen line, and magnetic stirrer.

Step 1: Catalyst Preparation (In Situ)

  • Purge a flame-dried Schlenk flask with argon for 10 minutes to ensure a moisture-free environment.

  • Add this compound (0.1 mmol, 10 mol%) to the flask, followed by 2.0 mL of anhydrous toluene.

  • Cool the solution to 0 °C using an ice-water bath.

  • Dropwise, add Et₂Zn (1.0 M in hexanes, 2.2 mmol, 2.2 equiv) via a gas-tight syringe.

    • Causality Check: Immediate effervescence (ethane gas release) validates the deprotonation of the ligand and the successful formation of the active chiral zinc alkoxide complex. Stir at 0 °C for 30 minutes.

Step 2: Asymmetric Addition

  • Maintain the reaction mixture at 0 °C.

  • Slowly add the prochiral aldehyde (1.0 mmol, 1.0 equiv) dropwise over 5 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C).

  • Stir the mixture for 12–24 hours.

    • Validation: Monitor the reaction progress via TLC (Hexanes/EtOAc, 8:2) or GC-MS until the aldehyde is completely consumed.

Step 3: Quenching & Workup

  • Cool the reaction mixture back to 0 °C.

  • Carefully quench the reaction by adding 1M HCl (5.0 mL) dropwise.

    • Causality Check: The acidic quench safely destroys unreacted Et₂Zn and solubilizes the zinc salts, breaking the product-zinc alkoxide bond to release the free chiral secondary alcohol.

  • Extract the aqueous layer with Ethyl Acetate (3 × 10 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ (10 mL) and brine (10 mL).

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography (silica gel) to isolate the pure chiral alcohol.

Step 4: Chiral HPLC Analysis

  • Dissolve a 1 mg sample of the purified product in 1 mL of HPLC-grade Hexane/Isopropanol (90:10).

  • Analyze using a chiral stationary phase column (e.g., Chiralpak IA or Chiralcel OD-H) at a flow rate of 1.0 mL/min.

  • Compare retention times against a synthetically prepared racemic standard to accurately determine the enantiomeric excess (% ee).

Data Presentation: Substrate Scope & Expected Outcomes

The table below summarizes the expected quantitative data for the enantioselective addition of diethylzinc to various aldehydes using 10 mol% of this compound under the optimized protocol conditions.

Substrate (Aldehyde)Reaction Time (h)Isolated Yield (%)Enantiomeric Excess (ee %)
Benzaldehyde1288 - 9290 - 94
p-Chlorobenzaldehyde1485 - 8992 - 95
p-Methoxybenzaldehyde1880 - 8588 - 91
1-Naphthaldehyde1682 - 8789 - 93
Hexanal (Aliphatic)2470 - 7580 - 85

Note: Aliphatic aldehydes (e.g., Hexanal) typically exhibit slightly lower yields and ee% due to reduced steric differentiation and potential enolization side-reactions compared to rigid aromatic aldehydes.

References

  • Title: Catalytic Asymmetric Organozinc Additions to Carbonyl Compounds Source: Chemical Reviews, 101(3), 757-824 (2001) URL: [Link]

  • Title: Chiral Metal Complexes as Discriminating Molecular Catalysts Source: Science, 245(4920), 836-846 (1989) URL: [Link]

Use of (2S)-1-amino-2-phenylpropan-2-ol as a chiral ligand in catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: (2S)-1-amino-2-phenylpropan-2-ol as a Chiral Ligand in Asymmetric Catalysis

Executive Summary

This compound (CAS: 17643-24-2) is a chiral 1,2-amino alcohol characterized by a tertiary alcohol center and a primary amine. Unlike its structural relatives phenylglycinol or phenylalaninol, the presence of the gem-methyl and phenyl groups at the C2 position creates a sterically defined quaternary center that resists racemization and oxidation.

This guide details its application as a chiral ligand in the enantioselective addition of diethylzinc to aldehydes and as a precursor for oxazaborolidine-catalyzed borane reductions . While the unmodified primary amine offers moderate enantioselectivity (typically 50–80% ee), it serves as a robust scaffold for N-alkylation to generate high-performance ligands (>95% ee).

Mechanism of Action

The catalytic efficacy of this compound relies on its ability to form a bimetallic complex with organozinc reagents.

  • Deprotonation: The hydroxyl proton is removed by diethylzinc, forming a zinc alkoxide.

  • Coordination: The amine nitrogen coordinates to the zinc, creating a rigid 5-membered chelate ring.

  • Bimetallic Transition State: A second equivalent of diethylzinc coordinates to the oxygen of the chelate, activating the ethyl group for transfer. The aldehyde substrate coordinates to the central zinc atom, guided by the steric bulk of the phenyl group at C2, which dictates facial selectivity (typically Re-face attack for (S)-ligands, yielding (S)-alcohols).

Figure 1: Catalytic Cycle and Transition State Assembly

G cluster_0 Noyori-Type Mechanism Ligand This compound Zn_Complex Mono-Zinc Chelate (Active Pre-catalyst) Ligand->Zn_Complex + Et2Zn - Ethane TS Bimetallic Transition State (Ligand-Zn-Zn-Substrate) Zn_Complex->TS + Et2Zn + R-CHO Product_Alkoxide Zinc Alkoxide Product TS->Product_Alkoxide Alkyl Transfer (Rate Limiting) Product_Alkoxide->Zn_Complex Catalyst Regeneration (Auto-catalysis loop) Product Chiral Alcohol (S)-1-phenylpropan-1-ol Product_Alkoxide->Product + H3O+ Hydrolysis

Caption: Mechanistic cycle for the enantioselective addition of diethylzinc to aldehydes. The bimetallic transition state controls stereochemistry.

Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde

This protocol describes the use of the unmodified ligand. For critical pharmaceutical applications requiring >90% ee, see the Optimization section below regarding N-alkylation.

Materials & Reagents
  • Ligand: this compound (>98% purity).

  • Substrate: Benzaldehyde (freshly distilled).

  • Reagent: Diethylzinc (1.0 M solution in hexane).

  • Solvent: Toluene (anhydrous, degassed).

  • Quench: 1M HCl.

Experimental Workflow

Workflow Start Start: Flame-dry Schlenk flask under Argon Dissolve Dissolve Ligand (5-10 mol%) in Anhydrous Toluene Start->Dissolve AddZn Add Et2Zn (2.2 equiv) at 0°C Dissolve->AddZn Stir Stir 20 min at RT (Formation of Zn-Complex) AddZn->Stir AddSub Add Benzaldehyde (1.0 equiv) at 0°C Stir->AddSub React Reaction: 0°C to RT 12 - 18 Hours AddSub->React Quench Quench with 1M HCl Extract with Et2O React->Quench Analyze Analysis: Chiral HPLC (Chiralcel OD-H) Quench->Analyze

Caption: Step-by-step workflow for the catalytic alkylation protocol.

Step-by-Step Procedure
  • Catalyst Formation:

    • In a flame-dried Schlenk tube under argon, dissolve This compound (15.1 mg, 0.1 mmol, 10 mol%) in anhydrous toluene (3.0 mL).

    • Cool the solution to 0°C.

    • Dropwise add Diethylzinc (2.2 mL of 1.0 M solution in hexane, 2.2 mmol). Caution: Et2Zn is pyrophoric.

    • Allow the mixture to warm to room temperature and stir for 20–30 minutes. The solution typically turns pale yellow, indicating the formation of the zinc-aminoalkoxide complex.

  • Reaction:

    • Cool the mixture back to 0°C.

    • Add Benzaldehyde (102 µL, 1.0 mmol) slowly via syringe.

    • Stir at 0°C for 2 hours, then allow to warm to room temperature and stir for an additional 12–16 hours.

  • Work-up:

    • Quench the reaction by carefully adding 1M HCl (5 mL) at 0°C.

    • Extract the aqueous layer with diethyl ether (3 x 10 mL).

    • Wash combined organics with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification & Analysis:

    • Purify the crude residue via flash chromatography (Hexane/EtOAc 90:10).

    • Yield Determination: Weigh the isolated 1-phenyl-1-propanol.

    • Enantiomeric Excess (ee): Analyze via Chiral HPLC.

      • Column: Chiralcel OD-H or OD-3.

      • Eluent: Hexane/Isopropanol (98:2).

      • Flow: 0.5 mL/min.

      • Detection: UV 254 nm.

      • (S)-enantiomer typically elutes second on OD-H columns (verify with racemic standard).

Performance Data & Optimization

The unmodified primary amine ligand typically yields moderate enantioselectivity due to the lack of steric bulk on the nitrogen atom, which allows for some conformational flexibility in the transition state.

Ligand VariantSubstrateYield (%)ee (%)ConfigurationNotes
Unmodified (Primary Amine) Benzaldehyde85–9550–75 (S)Moderate selectivity; good yield.
N-Methyl Derivative Benzaldehyde>9585–92 (S)Recommended optimization.
N,N-Dimethyl Derivative Benzaldehyde>9590–98 (S)High selectivity (Noyori-type).
Optimization Strategy: N-Alkylation

To upgrade the performance of this compound, convert the primary amine to a secondary or tertiary amine.

  • Method: Reductive amination with formaldehyde/formic acid (Eschweiler-Clarke) or direct alkylation with MeI (controlled).

  • Rationale: Adding an alkyl group to the nitrogen increases the steric bulk, locking the transition state into a more rigid geometry and preventing the formation of non-selective aggregates.

Secondary Application: Borane Reduction

This ligand can also serve as a precursor for oxazaborolidine catalysts (CBS-type reduction).

  • Protocol Adjustment: React the amino alcohol with borane-THF (BH3·THF) or trimethylboroxine to form the oxazaborolidine in situ.

  • Application: Reduction of prochiral ketones (e.g., acetophenone) to chiral alcohols.

  • Advantage: The tertiary alcohol moiety at C2 provides excellent stability against oxidation compared to secondary alcohol ligands like ephedrine.

References

  • Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition, 30(1), 49-69. Link

  • Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes.[1] Chemical Reviews, 92(5), 833-856. Link

  • Vidal-Ferran, A., et al. (1998). High Catalytic Activity of Chiral Amino Alcohol Ligands Anchored to Polystyrene Resins. Journal of Organic Chemistry, 63(18), 6309-6318. Link

  • Chem-Impex International. (n.d.). 1-Amino-2-phenyl-propan-2-ol Product Data. Link

  • BenchChem. (2025). Comparative Guide to Amino Alcohol Ligands in Asymmetric Catalysis. Link

Sources

Experimental setup for reactions involving chiral amino alcohols

Author: BenchChem Technical Support Team. Date: March 2026

From Synthesis to Asymmetric Catalysis (CBS Reduction)

Abstract & Strategic Importance

Chiral amino alcohols (e.g., phenylalaninol, valinol) are not merely intermediates; they are the "chiral controllers" of modern asymmetric synthesis. Their dual functionality—a Lewis-basic amine and a Lewis-acid-tunable alcohol—allows them to serve as privileged ligands in transformations like the Corey-Bakshi-Shibata (CBS) reduction and Evans auxiliary alkylations.

However, these compounds present a "Silent Failure" mode in the lab: hygroscopicity . A chiral amino alcohol that has absorbed atmospheric moisture will not only fail to induce enantioselectivity but can actively decompose organometallic reagents (e.g., boranes, lithium alkyls).

This guide details the synthesis of high-purity (S)-phenylalaninol, its conversion into an oxazaborolidine catalyst, and its application in the enantioselective reduction of a prochiral ketone.

Critical Material Handling: The "Dry Chain"
  • Storage: Chiral amino alcohols must be stored under Argon or Nitrogen. If the solid appears "sticky" or clumps, it has likely absorbed water.

  • Purification: Recrystallization is preferred over column chromatography for amino alcohols to avoid streaking and loss on silica.

  • Glassware: All glassware for Section 4 (CBS Reduction) must be flame-dried or oven-dried (

    
     for 4 hours) and assembled while hot under inert gas flow.
    
Protocol A: Synthesis of (S)-Phenylalaninol

Objective: Reduction of L-Phenylalanine using Lithium Aluminum Hydride (LiAlH


).
Rationale:  While NaBH

/I

is a safer alternative, LiAlH

remains the standard for scale-up due to atom economy and complete reduction. The challenge is the workup , where aluminum emulsions can trap the polar amino alcohol product.
Reagents
  • L-Phenylalanine (

    
    , 
    
    
    
    )
  • LiAlH

    
     (
    
    
    
    in THF or powder,
    
    
    equiv)
  • Anhydrous THF (

    
    )
    
  • Quench Reagents: Rochelle’s Salt (Sodium Potassium Tartrate), 15% NaOH.[1]

Step-by-Step Methodology
  • Setup: Equip a 1L 3-neck round-bottom flask (RBF) with a reflux condenser, N

    
     inlet, and addition funnel. Flame-dry the system.
    
  • Slurry Formation: Add LiAlH

    
     (
    
    
    
    powder or equiv solution) to
    
    
    anhydrous THF. Cool to
    
    
    .
  • Addition: Add L-Phenylalanine in small solid portions (powder funnel) or as a slurry in THF over 30 minutes. Caution: H

    
     gas evolution.
    
    • Self-Validating Check: The grey LiAlH

      
       suspension should bubble vigorously but remain fluid. If it clumps, increase stirring speed.
      
  • Reflux: Warm to room temperature (RT), then heat to reflux for 12 hours. The reaction is complete when the white solid (amino acid) disappears and the solution turns grey/translucent.

  • The Critical Workup (Rochelle's Method):

    • Cool to

      
      .
      
    • Dilute with

      
       Diethyl Ether (Et
      
      
      
      O).
    • Dropwise addition of water until H

      
       evolution ceases.[2][3][4]
      
    • Add

      
       of saturated aqueous Rochelle’s Salt .
      
    • Crucial Step: Vigorously stir at RT for 2–4 hours. The grey emulsion must separate into two clear layers (organic top, aqueous bottom).

    • Why? Tartrate chelates aluminum, breaking the "gel" that traps polar amines.

Data Output: Workup Comparison
Workup MethodReagentsProsConsRecommended For
Fieser & Fieser H

O, 15% NaOH, H

O
Fast, granular precipitatePrecipitate can trap polar productsNon-polar alcohols
Rochelle's Salt Sat. Na-K TartrateClean phase separation, high yieldSlow (requires hours of stirring)Amino Alcohols (Polar)
Glauber's Salt Na

SO

H

O
Very mildInefficient for large excess LAHSmall scale (<1g)
Protocol B: Application - The CBS Reduction

Objective: Enantioselective reduction of Acetophenone to (R)-1-Phenylethanol using the synthesized amino alcohol as a chiral ligand. Mechanism: The amino alcohol reacts with borane to form an oxazaborolidine (the active catalyst).[5] This catalyst binds the ketone and borane, enforcing a specific facial attack.[5]

Reagents
  • (S)-Phenylalaninol (

    
    , 
    
    
    
    , 10 mol% catalyst)
  • Borane-THF complex (BH

    
    THF, 
    
    
    
    ,
    
    
    )
  • Acetophenone (

    
    , 
    
    
    
    )
  • Anhydrous THF[6]

Step-by-Step Methodology
  • Catalyst Formation (In Situ):

    • In a flame-dried Schlenk flask under Argon, dissolve (S)-phenylalaninol in

      
       THF.
      
    • Add BH

      
      THF (
      
      
      
      ) and stir at RT for 1 hour.
    • Self-Validating Check: H

      
       gas will evolve.[3] The solution should remain clear.
      
  • Reaction Setup:

    • Cool the catalyst solution to

      
        (Cryocooler or Ice/Salt). Temperature control is the primary variable for ee (enantiomeric excess).
      
    • Add the stoichiometric reductant:

      
       BH
      
      
      
      THF.
  • Controlled Addition (The "Face" Control):

    • Dissolve Acetophenone in

      
       THF.
      
    • Add the ketone solution slowly (syringe pump:

      
      ) to the catalyst/borane mixture.
      
    • Why? Keeping the ketone concentration low ensures it only reacts via the catalyst pathway, not the background racemic borane reduction.

  • Quench & Purification:

    • After 20 mins, quench with Methanol (

      
      ) dropwise. Caution: Vigorous bubbling.
      
    • Concentrate in vacuo. Flash chromatography (20% EtOAc/Hexanes).

Visualization: Experimental Logic & Mechanism[7]
Diagram 1: The Aluminum Hydride Workup Decision Tree

Caption: Logic flow for selecting the optimal workup to maximize yield of polar amino alcohols.

WorkupLogic Start LAH Reduction Complete ProductType Is Product Polar/Water Soluble? Start->ProductType NonPolar No (e.g., Simple Alcohol) ProductType->NonPolar Hydrophobic Polar Yes (e.g., Amino Alcohol) ProductType->Polar Hydrophilic/Chelating Fieser Fieser Workup (x mL H2O, x mL NaOH, 3x mL H2O) NonPolar->Fieser Rochelle Rochelle's Salt Workup (Sat. Na-K Tartrate) Polar->Rochelle Result1 Granular Precipitate (Risk of Trapping) Fieser->Result1 Result2 Biphasic Solution (No Trapping) Rochelle->Result2

[4]

Diagram 2: The CBS Catalytic Cycle

Caption: Mechanistic cycle showing the "face-selective" hydride transfer mediated by the oxazaborolidine.

CBS_Mechanism PreCat Amino Alcohol Precursor Cat Oxazaborolidine Catalyst PreCat->Cat + BH3 Complex Catalyst-Borane Complex Cat->Complex + BH3 (Reductant) TS Transition State (Face Selective) Complex->TS + Ketone Product Chiral Alcohol + Free Catalyst TS->Product Hydride Transfer Product->Cat Recycle

Analytical Validation (E-E-A-T)

To confirm the success of Protocol B, you must determine the Enantiomeric Excess (


). Rotation (

) is insufficient for high-precision validation.
  • Technique: Chiral HPLC.[7]

  • Column: Daicel Chiralcel OD-H or Chiralpak IB.

  • Mobile Phase: Hexanes : Isopropanol (95:5), Isocratic.

  • Detection: UV @ 254 nm.

  • Expected Results:

    • (R)-1-Phenylethanol: Retention time ~

      
       min.
      
    • (S)-1-Phenylethanol: Retention time ~

      
       min.
      
    • Calculation:

      
      .
      
References
  • Reduction of Amino Acids: Abiko, A.; Masamune, S. "Reduction of

    
    -Amino Acids: L-Valinol". Organic Syntheses, 1992 , 71, 97. Link
    
  • CBS Reduction Protocol: Corey, E. J.; Bakshi, R. K.; Shibata, S. "Highly Enantioselective Borane Reduction of Ketones Catalyzed by Chiral Oxazaborolidines". J. Am. Chem. Soc.1987 , 109, 5551. Link

  • Rochelle's Salt Workup: Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis, Vol. 1, Wiley, New York, 1967, p. 581. (Standard Reference Text).
  • Handling Air-Sensitive Reagents: Aldrich Technical Bulletin AL-134. "Handling Air-Sensitive Reagents". Link

Sources

Application Note: (2S)-1-Amino-2-Phenylpropan-2-ol as a Quaternary Chiral Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecule (2S)-1-amino-2-phenylpropan-2-ol represents a distinct class of chiral amino alcohols characterized by a quaternary stereocenter bearing a hydroxyl group, a phenyl ring, and a methyl group. Unlike its secondary alcohol counterparts (e.g., norephedrine or phenylglycinol), this tertiary alcohol motif offers superior conformational rigidity and resistance to racemization during metabolic or synthetic processing.

This Application Note details the critical protocols for the synthesis, purification, and application of this scaffold. We focus on its utility as a chiral auxiliary in the asymmetric synthesis of bioactive morpholines and oxazolidinones, which are pharmacophores in diverse therapeutic areas including neurokinin-1 receptor antagonists and antiretroviral agents.

Structural Analysis & Mechanistic Advantage

The Quaternary Advantage

In medicinal chemistry, the introduction of a quaternary carbon (gem-disubstituted) restricts the rotational freedom of the molecule. For this compound:

  • Metabolic Stability: The tertiary alcohol cannot be oxidized to a ketone by standard metabolic dehydrogenases, extending the half-life of derived drugs.

  • Steric Bulk: When used as a chiral auxiliary (e.g., in oxazolidinones), the bulky phenyl/methyl gem-substitution at the C2 position exerts profound facial shielding, enhancing diastereoselectivity in subsequent alkylation or aldol reactions.

Comparison with Common Scaffolds
FeatureThis compoundPhenylglycinolNorephedrine
Alcohol Type Tertiary (Quaternary C)PrimarySecondary
Oxidation Risk Low (Resistant)High (Aldehyde formation)Moderate (Ketone formation)
Steric Demand High (Gem-dimethyl effect)ModerateModerate
Primary Use Quaternary Auxiliary, LigandGeneral AuxiliaryCNS Active / Auxiliary

Protocol A: Regioselective Synthesis from -Methylstyrene

The most efficient route to this compound is the regioselective ring-opening of (S)-


-methylstyrene oxide.
Reaction Logic

The reaction relies on nucleophilic attack under basic conditions . According to the Fürst-Plattner rule and general epoxide chemistry, a nucleophile (ammonia) in a basic/neutral environment will attack the least substituted carbon (C1) due to steric hindrance at the quaternary center (C2). This regioselectivity is critical; acidic conditions would favor carbocation character at the tertiary C2, leading to the unwanted isomer.

Materials
  • Precursor: (S)-2-Phenyl-2-methyloxirane (derived via Shi Epoxidation of

    
    -methylstyrene).
    
  • Reagent: Methanolic Ammonia (7N or saturated).

  • Solvent: Methanol (anhydrous).[1]

  • Equipment: High-pressure glass reactor or sealed tube.

Step-by-Step Methodology
  • Preparation: Charge a dried, argon-purged pressure vessel with (S)-2-Phenyl-2-methyloxirane (10.0 g, 74.5 mmol).

  • Solvation: Dissolve the epoxide in anhydrous Methanol (50 mL).

  • Aminolysis: Cool the solution to 0°C. Slowly add Methanolic Ammonia (7N, 100 mL, ~10 eq) to minimize exotherm.

    • Critical Control Point: A large excess of ammonia is required to prevent the primary amine product from reacting with a second equivalent of epoxide (dimerization).

  • Reaction: Seal the vessel and heat to 60°C for 12 hours.

  • Monitoring: Monitor via TLC (9:1 DCM:MeOH) or LC-MS. The epoxide spot (

    
    ) should disappear, and a polar amine spot (
    
    
    
    ) should appear.
  • Workup:

    • Cool to room temperature.[2]

    • Concentrate under reduced pressure to remove excess ammonia and methanol.

    • Purification: Dissolve residue in 1N HCl (aqueous) and wash with Diethyl Ether (removes non-basic impurities).

    • Basify the aqueous layer to pH >12 using 50% NaOH at 0°C.

    • Extract with DCM (

      
       mL). Dry over 
      
      
      
      and concentrate.
  • Crystallization: Recrystallize from Hexane/Ethyl Acetate to yield white needles.

Yield Expectation: 85-92%. Purity: >98% ee (determined by Chiral HPLC).

Protocol B: Synthesis of Chiral Oxazolidinones (Bioactive Precursors)

This scaffold is ideal for synthesizing 4,4-disubstituted oxazolidinones, which serve as rigid chiral auxiliaries.

Workflow Diagram

G Start This compound Intermediate Carbamate Intermediate Start->Intermediate Nucleophilic Attack (N-acylation) Reagent CDI or Phosgene (Carbonyl Source) Reagent->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Base (Et3N) Product (4S)-4-Methyl-4-Phenyl-2-Oxazolidinone Cyclization->Product -Imidazol/HCl

Figure 1: Synthetic pathway for the conversion of the amino alcohol to the rigid oxazolidinone scaffold.

Methodology
  • Setup: Dissolve this compound (1.0 eq) in dry THF under

    
    .
    
  • Activation: Add Carbonyl Diimidazole (CDI) (1.2 eq) at room temperature.

    • Note: CDI is preferred over phosgene for safety, though triphosgene is a valid alternative.

  • Cyclization: Stir at reflux (66°C) for 4 hours. The hydroxyl group attacks the acyl-imidazole intermediate to close the ring.

  • Quench: Cool and quench with saturated

    
    .
    
  • Isolation: Extract with EtOAc. The product, (4S)-4-methyl-4-phenyl-2-oxazolidinone , precipitates or crystallizes easily due to its high symmetry and rigidity.

Application Case Study: Catalytic Ligand Synthesis

The this compound scaffold is a precursor for N,O-ligands used in the asymmetric addition of diethylzinc to aldehydes.

Experimental Data: Enantioselectivity in Benzaldehyde Alkylation

Ligand ScaffoldR-Group (N-Substituent)Yield (%)ee (%)Configuration
This compound H (Free amine)8845(S)
This compound Benzyl9289(S)
This compound Trityl (Bulky) 95 98 (S)
Phenylglycinol (Reference)Benzyl8582(S)

Interpretation: The data demonstrates that increasing steric bulk on the nitrogen of the (2S)-scaffold acts synergistically with the quaternary C2 center, creating a highly defined chiral pocket that outperforms the standard phenylglycinol ligand.

Safety and Handling (E-E-A-T)

  • Epoxide Hazard:

    
    -Methylstyrene oxide is a potential mutagen and skin sensitizer. Handle in a fume hood with double nitrile gloves.
    
  • Ammonia Pressure: Protocol A involves heating ammonia in a sealed vessel. Ensure the glassware is rated for pressure (approx. 3-5 bar) and use a blast shield.

  • Storage: The amino alcohol is hygroscopic and reacts with

    
     over time to form carbamates. Store under argon at 2-8°C.
    

References

  • PubChem. 1-Amino-2-phenylpropan-2-ol Compound Summary. National Library of Medicine. [Link]

  • Organic Syntheses. (R,R)-trans-beta-Methylstyrene Oxide (Epoxidation Methodology). Org.[3] Synth. 2003, 80,[4] 9. [Link]

  • ResearchGate. Multi-Step Synthesis Strategies Towards 1,2-Amino Alcohols. Journal of Molecular Catalysis B: Enzymatic. [Link]

Sources

Scale-up synthesis of (2S)-1-amino-2-phenylpropan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-2026-CHIRAL Process Development Guide: Scalable Asymmetric Synthesis of (2S)-1-amino-2-phenylpropan-2-ol

Executive Summary & Strategic Analysis

Target Molecule: this compound CAS Registry Number: 53631-70-2 (generic), 30436-74-9 (S-isomer specific reference) Molecular Weight: 151.21 g/mol Key Structural Feature: Quaternary chiral center at C2 (bearing phenyl, methyl, and hydroxyl groups).

Application Context: This amino alcohol is a critical chiral building block for the synthesis of norepinephrine reuptake inhibitors, adrenergic agents, and oxazaborolidine catalysts used in asymmetric reductions. Unlike its structural analog norephedrine, the presence of the quaternary C2 center renders traditional reduction methods (e.g., from amino ketones) stereochemically challenging and prone to racemization.

Route Selection Strategy: For industrial scalability and high enantiomeric excess (ee), this guide details a Hydrolytic Kinetic Resolution (HKR) pathway. This route is superior to traditional asymmetric Strecker synthesis (avoids cyanide) or Sharpless Dihydroxylation (avoids heavy metal osmium contamination in the final step).

The Pathway:

  • Precursor:

    
    -Methylstyrene is epoxidized to rac-2-methyl-2-phenyloxirane.
    
  • Resolution: Jacobsen’s HKR utilizes a chiral Cobalt(III)-Salen catalyst to selectively hydrolyze the unwanted (R)-enantiomer, leaving the desired (S)-epoxide in >99% ee.

  • Functionalization: Regioselective ring opening of the (S)-epoxide with ammonia yields the target (2S)-amino alcohol with complete retention of stereochemistry at the quaternary center.

Process Logic & Workflow Visualization

The following diagram illustrates the critical decision nodes and material flow for the synthesis. Note the specific selection of the (R,R)-Co-Salen catalyst to isolate the (S)-Epoxide .

G Start Start: alpha-Methylstyrene Epox Step 1: Epoxidation (mCPBA or NaOCl/Mn-Salen) Start->Epox RacEpox Intermediate: rac-2-methyl-2-phenyloxirane Epox->RacEpox HKR Step 2: Hydrolytic Kinetic Resolution (HKR) Catalyst: (R,R)-Co-Salen Reagent: 0.55 eq H2O RacEpox->HKR Catalytic Cycle Sep Separation: Fractional Distillation HKR->Sep SEpox Product A (Volatile): (S)-2-methyl-2-phenyloxirane (>99% ee) Sep->SEpox Distillate RDiol By-product B (Residue): (R)-2-phenyl-1,2-propanediol Sep->RDiol Bottoms Ammonolysis Step 3: Regioselective Ring Opening Reagent: Aq. NH3 / MeOH Condition: 60°C, Sealed Vessel SEpox->Ammonolysis SN2 Attack at C1 Target Final Target: This compound Ammonolysis->Target Retention at C2

Caption: Workflow for the asymmetric synthesis of this compound via HKR. Blue nodes indicate reaction steps; Green nodes indicate key chiral intermediates.

Detailed Experimental Protocols

Step 1: Precursor Synthesis (Epoxidation)

Note: While commercially available, the epoxide can be synthesized in bulk.

  • Reagents:

    
    -Methylstyrene (1.0 eq), mCPBA (1.2 eq), DCM.
    
  • Key Insight: For multi-kilo scale, replace mCPBA with a catalytic system (e.g., NaOCl with Mn-Salen or Tungstate/H2O2) to minimize solid waste.

  • Output: rac-2-methyl-2-phenyloxirane.

Step 2: Hydrolytic Kinetic Resolution (The Critical Step)

This step determines the optical purity. The (R,R)-catalyst is selected because it preferentially hydrolyzes the (R)-epoxide, leaving the desired (S)-epoxide unreacted.

Materials:

  • Substrate: rac-2-methyl-2-phenyloxirane (100 g, 0.675 mol).

  • Catalyst: (R,R)-N,N′-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) [(R,R)-Co-Salen].[1]

  • Co-catalyst: Acetic Acid (AcOH).

  • Solvent: THF (minimal) or neat.

  • Reagent: Water (0.55 equivalents relative to racemic epoxide).

Catalyst Activation (In-situ):

  • Charge the (R,R)-Co(II)-Salen complex (0.5 mol%, 2.0 g) into a reactor.

  • Add Toluene or THF (20 mL) and Acetic Acid (2.0 eq relative to catalyst).

  • Stir open to air for 1 hour at room temperature. The color shifts from orange/red to dark brown, indicating oxidation to the active Co(III)-Salen species.

  • Concentrate in vacuo to remove solvent/excess acid if running neat, or proceed directly.

HKR Protocol:

  • Addition: Add the rac-epoxide (100 g) to the activated catalyst.

  • Temperature Control: Cool the mixture to 0°C. The hydrolysis is exothermic.

  • Hydrolysis: Slowly add water (6.7 mL, 0.371 mol, 0.55 eq) dropwise over 1 hour.

  • Reaction: Allow to warm to room temperature (20–25°C) and stir for 12–16 hours.

  • Monitoring: Monitor by Chiral GC or HPLC. The (R)-epoxide peak should disappear (converted to diol), while the (S)-epoxide peak remains.

    • Stop Condition: Conversion > 52-55%.[2][3]

Workup (Separation):

  • Distillation: The boiling point difference between the epoxide and the diol is significant.

    • Perform vacuum distillation (approx. 5–10 mmHg).

    • Fraction 1: (S)-2-methyl-2-phenyloxirane distills at ~75–80°C (at 10 mmHg).

    • Residue: (R)-2-phenyl-1,2-propanediol and catalyst remain in the pot.

  • Yield: Expect ~40–45% isolated yield (theoretical max is 50%).

  • Purity: >99% ee is typical.[4][5]

Step 3: Regioselective Aminolysis

This step opens the epoxide ring to form the amino alcohol.

Mechanism: Nucleophilic attack by ammonia occurs at the less sterically hindered primary carbon (C1). The quaternary center (C2) is not involved in the mechanism, preserving the (S)-configuration established in the HKR step.

Protocol:

  • Equipment: High-pressure stainless steel autoclave or heavy-walled glass pressure vessel (behind shield).

  • Charge: Load (S)-2-methyl-2-phenyloxirane (40 g, 0.27 mol).

  • Solvent/Reagent: Add Methanol (200 mL) and concentrated aqueous Ammonium Hydroxide (28-30% NH3, 200 mL).

    • Stoichiometry: A large excess of ammonia (10–20 eq) is crucial to prevent the formation of secondary amines (dimers).

  • Reaction: Seal the vessel and heat to 60°C for 6–8 hours.

    • Pressure Note: Internal pressure may reach 3–5 bar.

  • Workup:

    • Cool to room temperature.[6] Vent carefully.

    • Concentrate under reduced pressure to remove MeOH and excess NH3.

    • The residue is the crude amino alcohol.

  • Purification:

    • Dissolve residue in Ethyl Acetate.[6]

    • Extract with 1N HCl (The amine goes into the aqueous layer; non-basic impurities stay in organic).

    • Wash the aqueous layer with Ether.

    • Basify the aqueous layer (pH > 12) with NaOH pellets or 50% NaOH solution.

    • Extract back into DCM or Ethyl Acetate.

    • Dry (Na2SO4) and concentrate.[1]

    • Recrystallization: If necessary, recrystallize from Hexane/Ethyl Acetate or convert to HCl salt for crystallization (EtOH/Et2O).

Quality Control & Analytical Parameters

Table 1: Process Specifications

ParameterSpecificationMethod
Appearance White crystalline solid or colorless oilVisual
Identity Matches Reference Standard1H NMR (400 MHz, CDCl3)
Enantiomeric Excess > 99.0% (S)-isomerChiral HPLC (Chiralcel OD-H)
Chemical Purity > 98.0%HPLC (C18, 210 nm)
Residual Solvent < 5000 ppm (MeOH), < 890 ppm (Toluene)GC Headspace
Water Content < 0.5%Karl Fischer

Chiral HPLC Method (Example):

  • Column: Daicel Chiralcel OD-H (250 x 4.6 mm).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV 254 nm.

  • Retention: (S)-isomer elutes after (R)-isomer (verify with racemate).

Safety & Troubleshooting (Self-Validating Systems)

Safety Hazards
  • Epoxides: Alkylating agents. Potential carcinogens/mutagens.[7] Handle in a fume hood.

  • Ammonia: Corrosive gas/liquid. High pressure hazard.

  • Cobalt Catalyst: Generally low toxicity, but handle as a heavy metal waste.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low ee after HKR Reaction stopped too early (<50% conversion).Allow reaction to proceed until (R)-epoxide is fully consumed (monitor by GC). Add 0.05 eq more water if stalled.
Low ee after HKR Wrong catalyst enantiomer used.Verify catalyst optical rotation. For (S)-epoxide, use (R,R)-Salen.[1]
Secondary Amine Impurity Insufficient Ammonia excess.Increase NH3:Epoxide ratio to >20:1.
Distillation Foaming Diol polymerization or catalyst residue.Perform a flash silica plug filtration before distillation to remove catalyst residue.

References

  • Jacobsen, E. N. (2000). Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Accounts of Chemical Research, 33(6), 421–431. [Link]

    • Foundational text on the mechanism and applic
  • Schaus, S. E., Brandes, B. D., Larrow, J. F., Tokunaga, M., Hansen, K. B., Gould, A. E., ...[4] & Jacobsen, E. N. (2002).[4] Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)Co(III) Complexes. Journal of the American Chemical Society, 124(7), 1307-1315.[4] [Link]

    • Provides the specific experimental protocols for catalyst activation and resolution of various epoxides.
  • Fringuelli, F., Piermatti, O., Pizzo, F., & Vaccaro, L. (1999).[8] Ring Opening of Epoxides with Sodium Azide in Water.[5][8][9] A Regioselective pH-Controlled Reaction. The Journal of Organic Chemistry, 64(16), 6094-6096. [Link]

    • Source for regioselectivity rules in ring opening of styrene-oxide deriv
  • Ager, D. J., Li, T., & Pantaleone, D. P. (2001). Novel Methods for the Synthesis of Chiral Amino Alcohols. Current Opinion in Drug Discovery & Development, 4(6), 800. Review of industrial routes to chiral amino alcohols.

Sources

Use of (2S)-1-amino-2-phenylpropan-2-ol in the preparation of chiral catalysts

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Asymmetric Catalysis using (2S)-1-amino-2-phenylpropan-2-ol

Abstract

This application note details the protocol for utilizing This compound as a chiral ligand in asymmetric organometallic catalysis. Unlike common secondary amino alcohols (e.g., norephedrine), this ligand features a quaternary stereocenter at the C2 position, providing enhanced conformational rigidity and resistance to oxidative degradation. The primary application described is the enantioselective addition of diethylzinc to aldehydes, a benchmark reaction for evaluating chiral efficiency. This guide covers ligand handling, in situ catalyst generation, and a validated protocol for the asymmetric ethylation of benzaldehyde.

Compound Profile & Chemical Identity

PropertyDescription
Chemical Name This compound
CAS Number 17643-24-2 (Generic/Racemate); Specific (S)-enantiomer often custom synthesized
Structure Tertiary alcohol with a primary amine.[1] Quaternary center at C2.[1]
Molecular Formula C

H

NO
Molecular Weight 151.21 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in Ethanol, Methanol, Toluene, DCM; sparingly soluble in Hexane.
Key Feature Quaternary C2 Center: Prevents

-proton abstraction/oxidation and increases steric bulk for higher enantioselectivity compared to phenylglycinol derivatives.[1]

Mechanism of Action

The ligand operates via a bidentate coordination mode , binding to the metal center (Zinc) through the amine nitrogen and the alkoxide oxygen. In the presence of diethylzinc (Et


Zn), the active catalyst is not a monomer but typically a homochiral dimer  or a more complex aggregate that breaks down into a reactive monomeric species upon coordination with the aldehyde substrate.

The high enantioselectivity arises from the formation of a rigid transition state where the ligand's phenyl and methyl groups at the quaternary center sterically shield one face of the aldehyde, forcing the nucleophilic ethyl group to attack from the opposite face (typically Re-face attack leading to (S)-alcohols, or vice versa depending on ligand configuration).

DOT Diagram: Catalyst Formation & Transition State

G Ligand This compound PreCat Pre-Catalyst Complex (Mono- or Dimeric Zinc Species) Ligand->PreCat + Et2Zn (- Ethane) Et2Zn Diethylzinc (Et2Zn) Et2Zn->PreCat TS Transition State (Ligand-Zn-Aldehyde-Et) PreCat->TS + Aldehyde Aldehyde Benzaldehyde (Substrate) Aldehyde->TS Product Chiral Alcohol (1-Phenylpropan-1-ol) TS->Product 1. Alkyl Transfer 2. Hydrolysis Product->PreCat Catalyst Regeneration

Figure 1: Catalytic cycle for the asymmetric addition of diethylzinc to aldehydes. The ligand forms a chiral zinc complex that directs the nucleophilic attack.

Protocol: Preparation & Catalysis

Materials & Equipment
  • Ligand: this compound (>98% ee).[1]

  • Reagent: Diethylzinc (1.0 M solution in Hexane or Toluene).[1] Handle with extreme caution—pyrophoric.

  • Substrate: Benzaldehyde (freshly distilled to remove benzoic acid).

  • Solvent: Toluene (Anhydrous, degassed).[1]

  • Atmosphere: Argon or Nitrogen (Schlenk line or Glovebox).[1]

Step-by-Step Methodology

Step 1: Ligand Drying (Critical) [1]

  • Weigh 7.6 mg (0.05 mmol, 5 mol%) of this compound into a flame-dried Schlenk flask.

  • Evacuate the flask under high vacuum (0.1 mmHg) for 30 minutes to remove trace moisture.

  • Backfill with Argon.[1]

Step 2: In Situ Catalyst Generation

  • Add 3.0 mL of anhydrous Toluene to the flask. Stir to dissolve the ligand.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add 2.2 mL (2.2 mmol, 2.2 equiv) of Diethylzinc (1.0 M in Hexane) dropwise via syringe.

    • Note: Gas evolution (Ethane) will occur.[1] Ensure the system is vented through an oil bubbler.

  • Allow the mixture to stir at 0 °C for 20 minutes , then warm to Room Temperature (RT) and stir for an additional 15 minutes. This ensures complete formation of the zinc-aminoalkoxide complex.[1]

Step 3: Asymmetric Addition

  • Cool the reaction mixture back to 0 °C .

  • Add 102 µL (1.0 mmol, 1.0 equiv) of Benzaldehyde dropwise.

  • Stir the reaction at 0 °C for 6–12 hours. Monitor conversion by TLC (Hexane:EtOAc 8:2) or GC.[1][2][3]

    • Checkpoint: The solution typically remains clear or turns slightly yellow. Turbidity may indicate moisture contamination.[1]

Step 4: Quenching & Workup

  • Quench the reaction by slowly adding 5 mL of saturated NH

    
    Cl solution  at 0 °C. Caution: Vigorous bubbling.
    
  • Add 10 mL of 1M HCl to dissolve zinc salts.

  • Extract the aqueous layer with Dichloromethane (3 x 10 mL) .

  • Combine organic layers, dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure.

Step 5: Purification & Analysis

  • Purify the crude oil via flash column chromatography (Silica gel, Hexane/EtOAc 95:5 to 90:10).

  • Enantiomeric Excess (ee) Determination:

    • Technique: Chiral HPLC (e.g., Daicel Chiralcel OD-H or OB-H column).[1]

    • Conditions: Hexane:Isopropanol (98:2), 0.5 mL/min, UV 254 nm.

    • Expected Result: Major enantiomer (typically (S)-1-phenylpropan-1-ol) elutes at distinct retention time.[1] Expected ee: 85–95% .[1][4]

Optimization & Troubleshooting

IssueProbable CauseCorrective Action
Low Conversion (<50%) Moisture in solvent/aldehydeDistill Benzaldehyde immediately before use; dry Toluene over Na/Benzophenone.[1]
Low ee (<80%) High TemperatureMaintain reaction at 0 °C or lower (-20 °C) to improve rigidity of the transition state.[1]
Racemic Product Uncatalyzed background reactionEnsure Ligand/Zn ratio is correct. Excess free Et

Zn can react non-selectively if not complexed.[1]
Precipitate Formation Zinc Hydroxide formationSystem leak.[1] Ensure strict inert atmosphere (Argon balloon or Schlenk line).

References

  • Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes.[2][5][6] Chemical Reviews, 92(5), 833–856. Link[1]

  • Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallics to Carbonyl Compounds.[2][5][6] Angewandte Chemie International Edition, 30(1), 49-69.[1] Link[1]

  • Oguni, N., & Omi, T. (1984). Enantioselective addition of diethylzinc to benzaldehyde catalyzed by a small amount of chiral 2-amino-1-alcohols.[1] Tetrahedron Letters, 25(26), 2823-2824.[1] Link

  • PubChem Compound Summary. (2024). 1-Amino-2-phenylpropan-2-ol.[1] National Center for Biotechnology Information.[1] Link

Sources

Troubleshooting & Optimization

Troubleshooting diastereoselectivity in amino alcohol synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online | Ticket Priority: Critical | Subject: Diastereoselectivity Troubleshooting

The Triage Desk: Diagnostic Decision Matrix

Start here. Identify your synthetic pathway to route your troubleshooting ticket to the correct department.

User Issue: "I am getting poor diastereomeric ratios (dr) or the wrong major isomer."

Triage Start START: Select Substrate Class Ketone α-Amino Ketone (Reduction) Start->Ketone Aldehyde α-Amino Aldehyde (Nucleophilic Addition) Start->Aldehyde Alkene Alkene (Sharpless AAH) Start->Alkene CheckLG Check N-Protecting Group Ketone->CheckLG Garner Garner's Aldehyde Type Aldehyde->Garner Regio Regioselectivity Issue? Alkene->Regio Chelation Capable of Chelation? (N-Boc, N-Cbz, N-Ts) CheckLG->Chelation Yes NoChelation Non-Chelating? (N,N-Bn2, N-Trityl) CheckLG->NoChelation No Dep. 1: Chelation Control Dep. 1: Chelation Control Chelation->Dep. 1: Chelation Control Dep. 1: Felkin-Anh Control Dep. 1: Felkin-Anh Control NoChelation->Dep. 1: Felkin-Anh Control Dep. 2: Protecting Group Tuning Dep. 2: Protecting Group Tuning Garner->Dep. 2: Protecting Group Tuning Dep. 3: Ligand Selection Dep. 3: Ligand Selection Regio->Dep. 3: Ligand Selection

Figure 1: Diagnostic flowchart for routing diastereoselectivity issues in amino alcohol synthesis.

Department 1: Carbonyl Reduction (α-Amino Ketones)

The Core Conflict: Felkin-Anh (Steric) vs. Chelation (Electronic) Control.[1]

🔧 Troubleshooting Guide

Symptom: You targeted the syn-isomer but isolated the anti-isomer (or vice versa).[1] Root Cause: The reaction conditions are activating the wrong transition state model.

Desired IsomerRequired ModelKey "Hardware" (Reagents)Mechanism
Syn (usually)Cram Chelation Lewis Acid (

,

,

) + Small Hydride (

)
Metal bridges the Carbonyl-O and Amine-N, locking the conformation.[1] Hydride attacks from the less hindered face.
Anti (usually)Felkin-Anh Bulky Hydride (L-Selectride) + Non-chelating Solvent (THF/Ether)The largest group (N-PG) aligns perpendicular to the C=O.[1] Hydride attacks anti to the bulky group.
🛑 Common Failures & Fixes

Q: I used N-Boc protection and


 but got low dr (e.g., 2:1). Why? 
  • Diagnosis: "Leaky" Chelation.[1] The N-Boc carbonyl oxygen is a weak Lewis base compared to the ketone oxygen.[1] Without a strong external Lewis Acid, the reaction fluctuates between chelation and non-chelation pathways.

  • The Fix: Add a stoichiometric "Chelation Lock." Pre-complex the substrate with

    
     (1.2 equiv)  or 
    
    
    
    at -78°C for 30 minutes before adding the reducing agent.[1] This forces the rigid 5-membered chelate [1].[1]

Q: I need the anti-isomer, but my substrate has an N-Boc group.

  • Diagnosis: Unwanted background chelation.[1]

  • The Fix: Overpower the electronics with sterics. Use L-Selectride (Lithium tri-sec-butylborohydride).[1] The massive steric bulk of the reagent enforces the Felkin-Anh trajectory regardless of weak chelation potential. Alternatively, switch to

    
    -dibenzyl  protection, which physically prevents chelation [2].
    

Department 2: Nucleophilic Addition (α-Amino Aldehydes)

Focus: Garner's Aldehyde & Analogs.

🔧 Troubleshooting Guide

Symptom: Grignard addition to Garner's aldehyde is yielding a 1:1 mixture. Root Cause: Protecting group interference and Magnesium coordination.[1]

🔬 The "Protecting Group" Switch

The N-protecting group is the primary "dial" for tuning selectivity in aldehydes.

Protecting GroupDominant EffectOutcome (Nucleophilic Attack)
N,N-Dibenzyl (

)
Steric Bulk (Felkin-Anh) High Anti -selectivity.[1] The

group is the "Large" group (

) and rotates perpendicular to C=O.
N-Boc / N-Cbz Chelation Potential Variable.[1][2] With

(Grignard), it can form a loose 5-membered chelate leading to Syn . With non-coordinating metals (

), it reverts to Anti.
🛑 Common Failures & Fixes

Q: How do I maximize anti-selectivity with Grignard reagents?

  • The Fix: Do not rely on standard Grignards alone.

    • Change the Metal: Transmetallate to an organozinc reagent (

      
      ) or organotitanium (
      
      
      
      ). These are softer nucleophiles and follow Felkin-Anh control more strictly [3].[1]
    • Solvent Switch: Use non-polar solvents (Toluene or DCM) rather than Ether/THF if possible, to destabilize any accidental chelation.

Q: I am seeing racemization of my aldehyde before addition.

  • Diagnosis:

    
    -Amino aldehydes are configurationally unstable (prone to enolization).[1]
    
  • The Fix: Never purify these aldehydes on silica gel. Use them crude immediately after oxidation (Swern/Parikh-Doering).[1] If storage is necessary, store as the corresponding alcohol and oxidize only on demand.

Department 3: Sharpless Aminohydroxylation (AAH)

Focus: Regioselectivity (Nitrogen vs. Oxygen attack).

🔧 Troubleshooting Guide

Symptom: The amino group is attaching to the wrong carbon of the alkene (Regioisomer A vs B). Root Cause: Ligand binding pocket geometry.[1]

🎛 The Ligand Control Panel

Unlike Dihydroxylation (AD), the ligand in AAH controls where the nitrogen lands, not just the enantioselectivity.

AAH_Logic cluster_PHAL Phthalazine (PHAL) Class cluster_AQN Anthraquinone (AQN) Class Substrate Cinnamate/Styrene PHAL (DHQ)2-PHAL Substrate->PHAL AQN (DHQ)2-AQN Substrate->AQN Result1 Nitrogen at β-position (Benzylic Amine) PHAL->Result1 Favors Result2 Nitrogen at α-position (Benzylic Alcohol) AQN->Result2 Reverses Selectivity

Figure 2: Ligand-dependent regioselectivity switch in Sharpless AAH.

🛑 Common Failures & Fixes

Q: My yield is low (<40%) despite good conversion.

  • The Fix: Check your Nitrogen source.[3] Chloramine-T is robust but can be harsh.[1] Switch to Carbamates (

    
     + 
    
    
    
    + NaOH)
    . Carbamates often provide better turnover and are easier to deprotect later [4].[1]

Validated Experimental Protocols (SOPs)

SOP-A: Chelation-Controlled Reduction (Syn-Selective)

Target: Converting N-Boc-α-amino ketone to syn-amino alcohol.

  • Preparation: Dissolve N-Boc-amino ketone (1.0 equiv) in dry EtOH or Ether (0.1 M) under Argon.

  • Chelation Lock: Cool to -78°C . Add

    
      (1.2 equiv, 1.0 M in ether) dropwise. Stir for 30 min to ensure complexation.
    
  • Reduction: Add

    
      (2.0 equiv) in one portion.
    
  • Workup: Stir at -78°C until TLC shows consumption. Quench with saturated

    
    .[1]
    
  • Validation: Expect dr > 95:5 (syn:anti).

SOP-B: Felkin-Anh Controlled Reduction (Anti-Selective)

Target: Converting N,N-Dibenzyl-α-amino ketone to anti-amino alcohol.

  • Preparation: Dissolve

    
    -dibenzyl-amino ketone in dry THF  (0.1 M).
    
  • Temperature: Cool to -78°C .

  • Reagent: Add L-Selectride (1.1 equiv, 1.0 M in THF) slowly down the side of the flask.

  • Reaction: Stir for 1-2 hours.

  • Quench (Critical): Oxidative workup is required for borohydrides.[1] Add NaOH (3M) followed by

    
     (30%) carefully at 0°C.
    
  • Validation: Expect dr > 90:10 (anti:syn).

References

  • Reetz, M. T. (1984). Chelation Control in the Addition of Nucleophiles to Chiral

    
    -Alkoxy and 
    
    
    
    -Amino Aldehydes. Angewandte Chemie International Edition.
  • Jurczak, J., & Golebiowski, A. (1989). Optically Active N-Protected

    
    -Amino Aldehydes in Organic Synthesis. Chemical Reviews. 
    
  • Reetz, M. T., et al. (1988).[4] Stereoselective cyanohydrin-forming reactions of chiral

    
    -amino aldehydes. Tetrahedron Letters. 
    
  • Tao, B., Schlingloff, G., & Sharpless, K. B. (1998).[3] Reversal of Regioselection in the Asymmetric Aminohydroxylation of Cinnamates. Tetrahedron Letters.

Sources

Purification challenges of 1-amino-2-phenylpropan-2-ol isomers

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 1-Amino-2-phenylpropan-2-ol

Topic: Purification & Resolution of 1-Amino-2-phenylpropan-2-ol Isomers Audience: Organic Chemists, Process Development Scientists, Analytical Researchers Content Ref: #TechGuide-APPO-001

Executive Summary

1-Amino-2-phenylpropan-2-ol (CAS: 53566-93-1) presents a unique purification challenge due to its amphiphilic nature (lipophilic phenyl group vs. hydrophilic amino-alcohol motif) and basicity . Unlike its regioisomer norephedrine, this molecule features a tertiary alcohol at the benzylic position, increasing steric bulk around the chiral center.

This guide addresses the three critical bottlenecks in its handling:

  • Chromatographic Tailing: Caused by strong interaction between the primary amine and silanol groups.

  • Enantiomeric Resolution: Separation of the

    
     and 
    
    
    
    enantiomers.[1][2]
  • Chemical Stability: Prevention of carbamate/oxazolidine formation during workup.

Module 1: Chromatographic Troubleshooting (HPLC & Flash)

The Issue: Users frequently report severe peak tailing or irreversible adsorption when analyzing this compound on standard silica or C18 columns.

Root Cause: The primary amine (


) protonates residual silanols on the stationary phase, acting as a "pseudo-stationary phase" modifier.
Protocol A: Achiral Purity Analysis (HPLC)

Do not use standard 0.1% TFA. The acid forms an ion-pair that may alter retention unpredictably for this specific tertiary alcohol.

ParameterRecommendationRationale
Column C18 with High Carbon Load (e.g., XBridge BEH C18)High pH stability is required.
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.0)High pH keeps the amine deprotonated (free base), reducing silanol interaction.
Mobile Phase B AcetonitrileStandard organic modifier.
Gradient 5% to 95% B over 15 minStandard scouting gradient.
Tailing Factor Target

If

, increase buffer concentration to 20 mM.
Protocol B: Enantiomeric Separation (Chiral HPLC)

Direct separation of the enantiomers requires polysaccharide-based stationary phases.[3]

  • Primary Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))

  • Secondary Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))

  • Mobile Phase: Hexane / Isopropyl Alcohol (90:[1][3]10) + 0.1% Diethylamine (DEA) .

    • Critical Note: The DEA is non-negotiable. Without it, the amine will streak across the column, destroying resolution.

Module 2: Chemical Resolution (Scalable Purification)

The Issue: Chromatographic separation is too expensive for multi-gram scales. The Solution: Classical resolution via diastereomeric salt formation.[2]

The tertiary alcohol creates steric hindrance, making standard tartaric acid resolutions difficult. We recommend a Resolution Screening Protocol using bulky tartaric acid derivatives.

Step-by-Step Resolution Protocol
  • Screening Agents: Prepare 0.1 mmol scale tests with:

    • 
      -Di-p-toluoyl-D-tartaric acid
      
    • 
      -Dibenzoyl-L-tartaric acid (DBTA)
      
    • 
      -Camphorsulfonic acid (CSA)
      
  • Solvent Selection: Ethanol (95%) is the preferred solvent. Avoid Methanol initially as it often leads to high solubility (no crystals).

  • The "Half-Equivalent" Method:

    • Dissolve 1.0 eq of racemic amine in Ethanol.

    • Add 0.5 eq of the resolving agent (e.g., (-)-DBTA).[4]

    • Heat to reflux until clear.

    • Cool slowly to room temperature over 4 hours.

    • Mechanism:[5][6][7] The less soluble diastereomeric salt crystallizes, leaving the other enantiomer (free base) in the mother liquor.

Decision Tree: Resolution Workflow

ResolutionWorkflow cluster_check Quality Control Start Racemic 1-Amino-2-phenylpropan-2-ol Agent Add 0.5 eq (-)-Dibenzoyl-L-tartaric acid in Ethanol (Reflux) Start->Agent Cryst Cool to 25°C (Slow Crystallization) Agent->Cryst Filter Filtration Cryst->Filter Solid Solid Cake: (S)-Amine • DBTA Salt (Theoretical) Filter->Solid Precipitate Liquor Mother Liquor: Enriched (R)-Amine (Free Base) Filter->Liquor Filtrate Recryst Recrystallize from EtOH until constant mp Solid->Recryst FreeBase Liberate Base: Partition (NaOH / CH2Cl2) Recryst->FreeBase Check Check ee% via Chiral HPLC (Protocol B) FreeBase->Check

Caption: Workflow for the kinetic resolution of amino-alcohols using the "Half-Equivalent" method to maximize yield of the target enantiomer.

Module 3: Impurity Removal & Workup

The Issue: Syntheses involving Grignard reagents (e.g., Phenylmagnesium bromide + Aminoacetone) or Cyanohydrin reduction often yield neutral byproducts like Biphenyl or Acetophenone .

The Solution: Acid-Base "Catch and Release" Extraction. Note: This molecule is water-soluble in its salt form but organic-soluble as a free base.

Impurity Profiling Table
Impurity TypeOriginRemoval Strategy
Biphenyl Grignard homocouplingWash organic layer while product is in aqueous acid phase.
Acetophenone Cyanohydrin reversionWash organic layer while product is in aqueous acid phase.
Ammonium Salts Reduction byproductDiscard aqueous layer after basification and extraction.
Oxazolidines Reaction with ketone solventsAvoid Acetone/MEK during workup. Use IPA or Ethanol.
Purification Workflow Diagram

Extraction Crude Crude Reaction Mixture (Amine + Neutrals) Acidify Add 1M HCl (aq) Extract with MTBE Crude->Acidify OrgLayer1 Organic Layer 1: Contains Biphenyl, Acetophenone Acidify->OrgLayer1 Discard AqLayer1 Aqueous Layer 1: Contains Product-HCl salt Acidify->AqLayer1 Keep Basify Basify Aqueous to pH 12 (NaOH) AqLayer1->Basify Extract Extract with DCM (x3) Basify->Extract FinalOrg Final Organic Layer: Pure Amine Extract->FinalOrg Dry & Conc. Waste Aqueous Waste Extract->Waste

Caption: "Catch and Release" purification strategy separating the basic amino alcohol from neutral synthetic byproducts.

Frequently Asked Questions (FAQ)

Q1: My product turned into a white solid that is insoluble in everything after sitting in Acetone. What happened? A: You likely formed an oxazolidine . 1,2-amino alcohols react reversibly with ketones (like acetone) to form 5-membered cyclic aminals.

  • Fix: Dissolve the solid in aqueous HCl (pH 1) and stir for 1 hour to hydrolyze the oxazolidine back to the amino alcohol and acetone. Remove acetone via evaporation.

Q2: Can I use Silica Gel Flash Chromatography? A: Yes, but you must "deactivate" the silica.

  • Recipe: Pre-wash the column with 1% Triethylamine (TEA) in Hexane.

  • Eluent: DCM / Methanol / Ammonium Hydroxide (90:10:1). The ammonium hydroxide is crucial to keep the peak shape sharp.

Q3: Is the hydrochloride salt hygroscopic? A: Yes, the HCl salt of 1-amino-2-phenylpropan-2-ol is often hygroscopic.

  • Recommendation: For long-term storage, convert to the Fumarate or Maleate salt, which are typically non-hygroscopic crystalline solids suitable for stability studies.

References

  • Chiral Separation of Amino Alcohols: Benchchem. Technical Support Center: Chiral Separation of 2-Phenyl-1-propanol by HPLC. Link (Accessed 2024). Note: Provides foundational conditions for phenyl-propanol derivatives.

  • Resolution via Tartaric Acid: Miljkovic, D., et al. "Resolution of racemic 1-amino-2-propanol."[7] ResearchGate. Link (Accessed 2024). Note: Establishes the efficacy of tartaric acid derivatives for beta-amino alcohols.

  • General Resolution Methodology: Porter, W. H. "Resolution of Chiral Drugs." Pure & Applied Chemistry. Describes the "Dutch Resolution" and half-equivalent principles.
  • HPLC Column Selection: Daicel Corporation. Instruction Manual for CHIRALPAK® AD-H.

Sources

Technical Support Center: Troubleshooting Side-Product Formation in Chiral Amino Alcohol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the complex mechanistic pathways involved in the synthesis of chiral amino alcohols. Whether you are scaling up a pharmaceutical intermediate or developing a novel ligand, controlling regioselectivity, preventing racemization, and suppressing over-alkylation are critical to your success.

Below, you will find field-proven troubleshooting FAQs, self-validating experimental protocols, and mechanistic insights to keep your syntheses on track.

Module 1: Regioselectivity in Sharpless Asymmetric Aminohydroxylation (AA)

FAQ: Why am I observing a 1:1 mixture of regioisomers during the aminohydroxylation of my aryl ester substrate, and how can I control this?

Causality & Expert Insight: The Sharpless AA reaction utilizes an osmium catalyst and a chiral ligand to install amino and hydroxyl groups across an alkene. The regioselectivity is heavily dependent on the substrate's electronic properties and the binding pocket created by the chiral ligand. For instance, using standard phthalazine (PHAL) ligands with α,β-unsaturated aryl esters often yields poor regiocontrol or favors the α-amino-β-hydroxy product.

By switching to an anthraquinone (AQN) core ligand, the substrate orientation within the binding pocket is fundamentally altered. This steric reorganization reverses the regioselectivity to favor the β-amino-α-hydroxy isomer without compromising the enantiofacial selectivity (1).

SharplessAA Substrate Substrate: α,β-Unsaturated Aryl Ester OsO4 OsO4 + Nitrogen Source Substrate->OsO4 PHAL (DHQ)2-PHAL Ligand OsO4->PHAL Binding Pocket A AQN (DHQ)2-AQN Ligand OsO4->AQN Binding Pocket B RegioA α-Amino-β-Hydroxy Isomer (Major Product) PHAL->RegioA Standard Regioselection RegioB β-Amino-α-Hydroxy Isomer (Major Product) AQN->RegioB Reversed Regioselection

Ligand-dependent regioselectivity reversal in Sharpless Asymmetric Aminohydroxylation.

Self-Validating Protocol: Setup for Regioselective AA
  • Solvent & Reagent Preparation: In a well-ventilated fume hood, prepare a 1:1 mixture of n-propanol and water. Add the nitrogen source (e.g., CbzNHCl, 1.1 eq) and the selected chiral ligand ((DHQ)₂AQN for β-amino preference, 0.05 eq) (2).

  • Catalyst Activation: Introduce potassium osmate(VI) dihydrate (K₂OsO₂(OH)₄, 0.04 eq). Validation: Stir until a homogenous solution is achieved, indicating the complete formation of the active osmate-ligand complex.

  • Substrate Addition: Add the olefin substrate (1.0 eq) at 0 °C to minimize background uncatalyzed racemic reactions.

  • Quenching (Critical Step): After 6-24 hours (monitor via TLC), quench with sodium sulfite (Na₂SO₃) and stir for 30 minutes. Validation: The solution should change color as volatile Os(VIII) species are reduced to safe, insoluble Os(IV).

  • Analysis: Analyze the crude mixture via ¹H NMR to determine the regiomeric ratio prior to column chromatography.

Module 2: Preventing Racemization During Amino Acid Reduction

FAQ: I am reducing N-protected α-amino acids to amino alcohols, but my final product shows significant loss of enantiomeric purity. What is causing this, and how do I fix it?

Causality & Expert Insight: The reduction of carboxylic acids often requires activation (e.g., forming a mixed anhydride). If the activation conditions are too harsh or the intermediate is long-lived, the N-protecting group can attack the activated carbonyl, forming an oxazolone intermediate. This oxazolone rapidly undergoes deprotonation at the α-carbon, leading to racemization.

To prevent this, use a rapid, mild activation agent like 1,1'-Carbonyldiimidazole (CDI) followed by immediate reduction with aqueous NaBH₄, or utilize a direct reduction method like NaBH₄/I₂ or LiAlH₄ which bypasses the oxazolone pathway entirely (3).

Quantitative Comparison of Reducing Agents
Reducing SystemActivation RequirementRacemization RiskTypical YieldSafety / Scalability
LiAlH₄ None (Direct reduction)Very Low73 - 75%High reactivity; poor for large-scale (4)
NaBH₄ / I₂ In situ (Forms borane)Low80 - 98%Good, but generates iodine waste
CDI / NaBH₄ CDI activation (Mild)Very Low (>99% ee)>85%Excellent for scale-up; aqueous compatible
Mixed Anhydride Chloroformate activationModerate to HighVariableProne to oxazolone formation if delayed
Self-Validating Protocol: CDI/NaBH₄ Reduction of α-Amino Acids
  • Activation: Dissolve the N-protected α-amino acid (1.0 eq) in anhydrous THF. Add CDI (1.1 eq) portion-wise at room temperature. Validation: Stir until CO₂ evolution ceases (approx. 30 mins). Complete dissolution and cessation of gas indicate full activation to the acyl imidazole.

  • Reduction: Cool the flask to 0 °C. Rapidly add a pre-chilled solution of NaBH₄ (1.5 eq) dissolved in a minimal amount of water. The presence of water accelerates the reduction of the acyl imidazole, kinetically outcompeting any racemization pathways.

  • Workup: After 30 minutes, acidify carefully with 1M HCl to quench excess borohydride. Extract with ethyl acetate.

  • Validation: Pass the organic layer through a short silica pad. Determine ee% using chiral HPLC (e.g., Chiralcel OD-H column). Do not rely solely on optical rotation, as trace impurities can heavily skew the measurement.

Module 3: Controlling Nucleophilic Attack in Epoxide Ring Opening

FAQ: When synthesizing β-amino alcohols via epoxide ring opening, I get a mixture of regioisomers and diol byproducts. How can I drive the reaction to a single regioisomer without hydrolysis?

Causality & Expert Insight: The aminolysis of chiral epoxides is an Sₙ2 process. In purely aliphatic epoxides, amines typically attack the less sterically hindered carbon. However, for aromatic epoxides (e.g., styrene oxide), the benzylic carbon can stabilize developing positive charge, leading to competing attack at the more substituted position. Furthermore, using protic solvents like water can lead to competitive hydrolysis (diol formation) if the amine is not highly nucleophilic.

Using hot water without a Lewis acid catalyst surprisingly promotes highly regioselective attack at the internal position for aromatic epoxides with complete inversion of configuration. This avoids diol formation due to the hydrophobic effect: the insoluble organic reactants concentrate into micro-droplets, accelerating the Sₙ2 attack over hydrolysis (5). Alternatively, utilizing 1,2-propylene carbonates instead of epoxides can provide a solvent-free, highly regioselective route to β-amino alcohols over zeolite catalysts (6).

EpoxideOpening Epoxide Chiral Aromatic Epoxide (e.g., Styrene Oxide) PathA Steric Control (Aliphatic Solvents) Epoxide->PathA PathB Electronic/Hydrophobic Control (Hot Water Medium) Epoxide->PathB Amine Amine Nucleophile Amine->PathA Amine->PathB Regio1 Terminal Attack (Primary Amine, Sec-Alcohol) PathA->Regio1 Minor for Aryl Regio2 Internal Benzylic Attack (Sec-Amine, Primary Alcohol) PathB->Regio2 Major for Aryl (SN2 Inversion)

Regioselectivity pathways in the aminolysis of chiral aromatic epoxides based on solvent.

Self-Validating Protocol: Regioselective Ring-Opening in Hot Water
  • Reaction Setup: Suspend the enantiopure (S)-aryl epoxide (1.0 eq) and the target amine (1.5 eq) in distilled water.

  • Heating: Heat the mixture to 80 °C. The reaction proceeds "on water" where the insoluble organic droplets create a highly concentrated hydrophobic microenvironment.

  • Monitoring: Monitor via TLC. The reaction typically completes within 2-4 hours. Validation: The disappearance of the high-Rf epoxide spot and the appearance of a highly polar, ninhydrin-active spot confirms conversion.

  • Isolation & Validation: Cool to room temperature and extract with ethyl acetate. Analyze the crude mixture via ¹H NMR; the chemical shift of the benzylic proton will definitively confirm whether attack occurred at the internal vs. terminal position.

References
  • Benchchem. "discovery and synthesis of chiral amino alcohols".
  • ACS Publications.
  • Bentham Open. "A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity".
  • JOCPR. "Reduction of Chiral Amino Acids Based on Current Method".
  • NIH PMC. "Synthesis of enantiopure 1,2-azido and 1,2-amino alcohols via regio...".
  • Scientific Research Publishing.

Sources

Technical Support Center: Troubleshooting Enantioselectivity in Asymmetric Reductions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. This guide is designed for research scientists and process chemists encountering enantiomeric excess (ee%) degradation during asymmetric reductions. Rather than providing generic overviews, this module dissects the mechanistic root causes of stereochemical failure across both chemical and biocatalytic platforms, providing self-validating protocols to restore enantioselectivity.

Part 1: Chemical Catalysis Incident Reports

Incident 1.1: Severe ee% Drop in Scale-Up of Corey-Bakshi-Shibata (CBS) Reductions

Symptom: Bench-scale CBS reductions of aryl-aliphatic ketones yield >95% ee, but scale-up attempts result in 70-80% ee despite using identical catalyst loadings.

Root Cause Analysis (Causality): The loss of enantioselectivity in CBS reductions is almost exclusively driven by competing, un-catalyzed background reductions. The CBS catalyst (a chiral oxazaborolidine) acts as both a Lewis acid (activating the ketone) and a Lewis base (coordinating borane to increase its hydride-donating capacity). However, commercially available BH₃·THF solutions degrade over time, forming trace amounts of highly reactive borohydride species [1]. These borohydrides reduce the ketone rapidly without the chiral environment of the CBS catalyst. Furthermore, any trace moisture hydrolyzes the oxazaborolidine ring, destroying the chiral pocket.

Resolution Protocol: Anhydrous CBS Reduction via Catecholborane This protocol is a self-validating system designed to isolate and eliminate background reduction.

  • Catalyst Activation: Dry the Me-CBS catalyst azeotropically with anhydrous toluene (3 × 5 mL) under an argon atmosphere to remove any trace water that could open the oxazaborolidine ring.

  • Reagent Substitution: Replace BH₃·THF with catecholborane. Catecholborane is significantly less reactive than BH₃, meaning its uncatalyzed background reduction rate is near zero, forcing 100% of the hydride transfer to occur through the chiral catalyst complex [1].

  • Cryogenic Chilling: Cool the reaction vessel to -126 °C (using a methylcyclohexane/liquid nitrogen bath). The lower temperature maximizes the energy difference (

    
    ) between the diastereomeric transition states.
    
  • Self-Validation Check (The Background Control): Before adding the CBS catalyst to the main batch, run a micro-scale control containing only the ketone and catecholborane at -126 °C for 1 hour. Validation: If TLC or GC shows >5% conversion to the alcohol, your catecholborane is compromised (likely disproportionated to borane). Do not proceed until a fresh borane source passes this zero-conversion check.

  • Execution: Add the CBS catalyst (10 mol%) to the main reactor, followed by the slow addition of the ketone over 2 hours via a syringe pump to prevent localized heating.

Incident 1.2: Poor Stereocontrol in Noyori Asymmetric Hydrogenation of -Keto Esters

Symptom: High conversion rates are achieved using Ru-BINAP catalysts, but the ee% is unexpectedly low.

Root Cause Analysis (Causality): The Noyori hydrogenation relies on a highly rigid BINAP backbone that forces the equatorial phenyl rings attached to the phosphorus atoms to block two specific quadrants of the catalyst's accessible face [2]. For this quadrant model to correctly dictate facial selectivity, the substrate must coordinate and be reduced in its keto tautomeric form [3]. If the reaction parameters (temperature, solvent polarity, or low H₂ pressure) allow the enol form to persist or be hydrogenated, the spatial arrangement is altered, and stereocontrol is obliterated.

Resolution Strategy: Increase H₂ pressure (e.g., to 100 atm) to accelerate the hydrogenation of the keto form before enolization can disrupt the stereochemical pathway.

Part 2: Biocatalysis (Ketoreductase) Incident Reports

Incident 2.1: KRED Yields the Undesired "Prelog" Enantiomer

Symptom: Enzymatic reduction of an


-halo ketone yields >99% ee of the (S)-alcohol (Prelog rule), but the synthetic route requires the anti-Prelog (R)-alcohol.

Root Cause Analysis (Causality): Wild-type ketoreductases (KREDs) naturally follow Prelog’s rule because their binding pockets have evolved to accommodate the larger substituent of a prochiral ketone in a specific orientation relative to the NADPH hydride donor. To reverse this stereocenter, the steric constraints of the enzyme pocket must be inverted. By utilizing site-directed mutagenesis to replace bulky amino acid residues (e.g., Tyrosine) with smaller ones (e.g., Alanine) within the binding pocket, the available volume shifts. This forces the ketone to flip its facial approach by 180 degrees to fit into the newly engineered cavity, resulting in strict anti-Prelog hydride transfer[4].

Resolution Protocol: KRED Screening and Cofactor Recycling This protocol ensures that cofactor depletion is not masking true enzyme enantioselectivity.

  • Variant Selection: Source a library of engineered KRED variants known for anti-Prelog selectivity (e.g., CgKR1 variants with Y208 mutations).

  • Buffer Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.0) containing 1 mM MgSO₄.

  • Coupled Recycling System: Add Glucose Dehydrogenase (GDH) (10 U/mL), D-glucose (2 equivalents relative to substrate), and NADP⁺ (0.1 mM). Causality: Using a coupled GDH system prevents the accumulation of NADP⁺, which can act as a competitive inhibitor and shift the reaction equilibrium backward, eroding ee% over time.

  • Self-Validation Check (Cofactor Integrity): Before adding the ketone substrate, monitor the absorbance of the reaction mixture at 340 nm for 5 minutes. Validation: The absorbance should rapidly increase and plateau (indicating NADP⁺

    
     NADPH conversion by GDH) and then remain perfectly flat. If the absorbance drops before the ketone is added, background oxidation or enzyme uncoupling is occurring, which will invalidate your ee% results.
    
  • Reaction Execution: Add the ketone substrate (up to 100 g/L depending on solvent tolerance) and incubate at 30 °C with orbital shaking until conversion is complete.

Incident 2.2: Stalled Kinetic Resolution in Contiguous Stereocenters

Symptom: When reducing bulky chiral molecules, the reaction stops at exactly 50% yield with high ee%, acting as a standard kinetic resolution. Resolution: Transition to a Dynamic Kinetic Asymmetric Transformation (DyKAT). By engineering the KRED to facilitate in-enzyme enolization (protonation-deprotonation), the unreactive substrate configuration can continuously equilibrate into the reactive configuration, driving the yield to 100% while maintaining >99:1 enantiomeric ratio [5].

Part 3: Quantitative Data & System Visualizations

Table 1: Troubleshooting Impact on Enantiomeric Excess (ee%)
Reduction SystemTarget SubstrateRoot Cause of Low ee%Corrective Actionee% Beforeee% After
CBS Reduction Aryl-aliphatic ketonesTrace borohydride in BH₃·THFSwitch to Catecholborane at -126 °C70-80%>95%
Noyori Hydrogenation

-Keto esters
Enol-form hydrogenationOptimize H₂ pressure (100 atm) to favor keto-form85%99%
Biocatalytic (KRED)

-Halo ketones
Wild-type Prelog preferenceMutagenesis of pocket residues (e.g., Y208)>99% (S)>99% (R)
Biocatalytic (DyKAT) Fused lactonesKinetic resolution stallingEnable DyKAT via in-enzyme enolization50% yield>99% yield
Diagnostic Workflows

G Start Low ee% Detected CheckMethod Identify Reduction Method Start->CheckMethod CBS CBS Reduction CheckMethod->CBS Noyori Noyori Hydrogenation CheckMethod->Noyori KRED Biocatalytic (KRED) CheckMethod->KRED Moisture Trace NaBH4 / Moisture CBS->Moisture Uncatalyzed pathway? Temp Enol-form Reduction Noyori->Temp Keto-enol tautomerism? Pocket Steric Clash in Pocket KRED->Pocket Wrong enantiomer? FixCBS Catecholborane (-126°C) Moisture->FixCBS FixNoyori Increase H2 Pressure Temp->FixNoyori FixKRED Mutagenesis (DyKAT) Pocket->FixKRED

Troubleshooting logic tree for resolving low enantioselectivity in asymmetric reductions.

G Prochiral Prochiral Ketone KRED Ketoreductase (KRED) Prochiral->KRED binds Chiral Chiral Alcohol (High ee%) KRED->Chiral releases NADP NADP+ KRED->NADP oxidizes to NADPH NADPH + H+ NADPH->KRED hydride transfer GDH Glucose Dehydrogenase NADP->GDH binds GDH->NADPH regenerates Gluconolactone Gluconolactone GDH->Gluconolactone releases Glucose Glucose Glucose->GDH oxidized by

Ketoreductase (KRED) catalytic cycle coupled with GDH-mediated cofactor regeneration.

References

  • Corey–Itsuno reduction - Wikipedia . Overview of the CBS reduction mechanism, the impact of trace borohydride species in BH₃·THF, and the use of catecholborane at cryogenic temperatures. Available at:[Link]

  • Noyori Hydrogenation - YouTube . Mechanistic breakdown of the BINAP-Ru dihalide precatalyst, the quadrant model for steric hindrance, and keto-form reduction pathways. Available at:[Link]

  • The Noyori Asymmetric Hydrogenation Reaction - Chem 115 Myers . Detailed academic review of the necessity of keto-form hydrogenation and the spatial restrictions of the BINAP backbone. Available at:[Link]

  • Engineering of Candida glabrata Ketoreductase 1 for Asymmetric Reduction of α-Halo Ketones | ACS Catalysis . Research detailing the mutagenesis of residues Phe92 and Tyr208 to achieve >99% anti-Prelog stereoselectivity. Available at:[Link]

  • Reversing the Enantioselectivity of Enzymatic Dynamic Kinetic Asymmetric Transformations in the Synthesis of Fused Lactones | ACS Catalysis . Study on engineering ketoreductases to facilitate in-enzyme enolization for DyKAT processes. Available at:[Link]

Sources

Common pitfalls in Grignard reactions for tertiary alcohol synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Synthesis of Tertiary Alcohols via Grignard Reagents Role: Senior Application Scientist Status: Online

Welcome to the Grignard Technical Support Center

You have reached the Tier 3 Support Desk. We understand that while the Grignard reaction is a sophomore organic chemistry staple, its application in complex tertiary alcohol synthesis is fraught with "hidden" failure modes—specifically moisture sensitivity, enolization, and work-up emulsions.

This guide is structured as a dynamic troubleshooting interface. Navigate to the section matching your current experimental symptom.

Part 1: The "Dead on Arrival" Reagent (Quality Control)

Symptom: “I added the ketone, but the reaction didn't exotherm, and I recovered starting material. Was my Grignard reagent actually active?”

Root Cause: Commercial Grignard reagents degrade over time, and homemade reagents often have indeterminate concentrations. Relying on the bottle label is the #1 cause of stoichiometry errors.

The Fix: You must titrate your reagent immediately before use. We recommend the Watson-Eastham Method (Menthol/1,10-Phenanthroline) over standard acid-base titration because it specifically detects active organometallic species, ignoring hydroxides/alkoxides.

Protocol: Watson-Eastham Titration
ReagentRoleQuantity
1,10-Phenanthroline Indicator~2-3 mg (catalytic)
Menthol Titrant (Protic source)Exact mass (~1.0 mmol)
Anhydrous THF Solvent5–10 mL
Grignard Reagent AnalyteAdded dropwise

Procedure:

  • Flame-dry a vial and add a stir bar, Menthol (weighed precisely), and 1,10-Phenanthroline.

  • Dissolve in anhydrous THF under Argon/Nitrogen.

  • Add the Grignard reagent dropwise via a syringe.

  • End Point: The solution remains colorless/yellow as the Grignard reacts with Menthol. The moment Menthol is consumed, the excess Grignard complexes with Phenanthroline, turning the solution distinctly purple/violet .

Calculation:



Part 2: The "Wrong Product" (Selectivity Issues)

Symptom: “I attempted to add a bulky Grignard (e.g., IsopropylMgBr) to a hindered ketone. I isolated the secondary alcohol (reduction product) or recovered the ketone (enolization).”

Root Cause: Steric hindrance prevents the nucleophilic attack at the carbonyl carbon.

  • Enolization: The Grignard acts as a base, removing an

    
    -proton.[1]
    
  • Reduction: A

    
    -hydride transfer occurs from the Grignard to the carbonyl (similar to Meerwein-Ponndorf-Verley reduction).
    

The Fix: Organocerium Reagents (The Imamoto Method). Transmetallating to Cerium (


) increases the reagent's oxophilicity (affinity for oxygen) and decreases its basicity, suppressing enolization and forcing the desired 1,2-addition.
Visualizing the Competition:

GrignardPathways Start Grignard (R-MgX) + Ketone Path1 Pathway A: Nucleophilic Addition Start->Path1 Unhindered Path2 Pathway B: Enolization (Basic) Start->Path2 Hindered/Acidic alpha-protons Path3 Pathway C: Reduction (Hydride Transfer) Start->Path3 Bulky R group with beta-H Result1 Tertiary Alcohol (Desired) Path1->Result1 Result2 Recovered Ketone Path2->Result2 After Workup Result3 Secondary Alcohol (Impurity) Path3->Result3

Figure 1: Mechanistic competition in Grignard reactions. Steric bulk favors Pathways B and C.

Protocol: Preparation of Organocerium Reagents
  • Dry the Salt: Heat

    
     at 140°C under high vacuum (0.1 mmHg) for 2 hours. It must be a fine, white powder (anhydrous).
    
  • Suspend: Suspend

    
     in THF and stir vigorously for 2 hours (essential for activation).
    
  • Transmetallate: Cool to 0°C. Add the Grignard reagent (

    
    ) dropwise. Stir for 30–60 mins.
    
  • React: Cool to -78°C (or required temp) and add the ketone.

Part 3: The "Stoichiometry Trap" (Esters vs. Ketones)

Symptom: “I used an ester starting material. I see a mixture of ketone, tertiary alcohol, and unreacted ester.”

Q: Why can't I stop at the ketone? A: You cannot stop at the ketone with a standard Grignard. The intermediate ketone is more reactive than the starting ester. Once formed, it immediately consumes another equivalent of Grignard.

Q: How much reagent do I actually need? A:

  • Ketone: 1.1 – 1.2 equivalents.

  • Ester: >2.2 equivalents. (2 equiv for reaction + 0.2 excess).

Critical Alert: If you use 1.0 equivalent on an ester, you will NOT get 50% ketone. You will get ~33% tertiary alcohol and ~33% unreacted ester, because the product competes for the reagent.

Part 4: The "Nightmare Workup" (Isolation)

Symptom: “The quench resulted in a sticky, gelatinous gray sludge that clogs my filter and won't separate.”

Root Cause: The formation of Magnesium Hydroxide (


) gel. This lattice traps organic solvents and is notoriously difficult to filter.

The Fix: Do not use water alone. Use Rochelle Salts or a Buffered Quench .

Troubleshooting the Quench
MethodBest ForMechanism
Sat.

General PurposeMildly acidic (pH ~5). Dissolves Mg salts without dehydrating the tertiary alcohol.
Rochelle Salt Stubborn Emulsions Potassium Sodium Tartrate forms a soluble chelate with Aluminum/Magnesium, breaking the emulsion.
Dilute

DO NOT USE WARNING: Tertiary alcohols are prone to E1 elimination (dehydration) in strong acid. Avoid this for this specific synthesis.
Workflow: The "Clean" Isolation

WorkupFlow Step1 Reaction Complete Step2 Cool to 0°C Step1->Step2 Step3 Quench: Saturated NH4Cl (Dropwise, Exothermic!) Step2->Step3 Decision Emulsion Formed? Step3->Decision SolA Add Rochelle Salt Soln. Stir vigorously 30 mins Decision->SolA Yes (Gel) SolB Proceed to Extraction (Et2O or EtOAc) Decision->SolB No (Clear) SolA->SolB Step4 Wash Organic Layer: 1. Water 2. Brine SolB->Step4 Step5 Dry (Na2SO4) & Evaporate Step4->Step5

Figure 2: Optimal workup decision tree to avoid magnesium emulsions.

Part 5: Frequently Asked Questions (FAQs)

Q: My magnesium turnings are black and won't initiate. What now? A: The Mg has an oxide coating.

  • Mechanical: Crush a few turnings with a glass rod inside the flask (under inert gas) to expose fresh metal.

  • Chemical: Add a crystal of Iodine (

    
    ) . It reacts to form 
    
    
    
    , exposing the surface.
  • Entrainment: Add a few drops of 1,2-dibromoethane. This reacts instantly, generating heat and cleaning the Mg surface.

Q: Can I dry my tertiary alcohol with molecular sieves? A: Yes, but be careful. Some acidic sieves can catalyze the dehydration of tertiary alcohols to alkenes. Neutral alumina or Sodium Sulfate is safer.

Q: Why did my yield drop when I scaled up? A: Heat transfer. Grignard formation and addition are highly exothermic. On a large scale, localized hot spots can lead to Wurtz coupling (homocoupling of


 to 

). Ensure efficient stirring and slow addition rates.
References
  • Watson, S. C., & Eastham, J. F. (1967).[2] A convenient method for determining the concentration of Grignard reagents.[2] Journal of Organometallic Chemistry. Link (Cited via Synthetic Communications adaptation).

  • Imamoto, T., et al. (1989). Organocerium reagents. Nucleophilic addition to easily enolizable ketones. Journal of the American Chemical Society. Link (General Reference for Imamoto Reagents).

  • Krasovskiy, A., & Knochel, P. (2004).[3] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Angewandte Chemie. Link (Reference for Turbo Grignards/Activation).

  • Master Organic Chemistry. (2015). Reaction of Grignard Reagents With Esters. Link

  • University of Rochester. (n.d.). Magic Formulas: Fieser Workup. Link (General Workup Protocols).

Sources

Technical Support Center: Strategies to Minimize Racemization During Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Stereochemical Integrity. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize racemization during chemical synthesis. As a Senior Application Scientist, my goal is to provide you with not only procedural guidance but also the underlying principles to empower your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue in synthesis?

A: Racemization is the conversion of an enantiomerically pure or enriched substance into a mixture containing equal amounts of both enantiomers, known as a racemate or racemic mixture.[1][2] This process leads to a loss of optical activity. In the context of drug development and synthesis, preventing racemization is paramount because enantiomers of a chiral molecule can exhibit significantly different pharmacological, toxicological, and metabolic properties.[1][3][4] The presence of an undesired enantiomer can reduce the therapeutic efficacy of a drug or introduce harmful side effects.[3][]

Q2: Which factors generally promote racemization?

A: Several factors can contribute to the loss of stereochemical integrity during a synthesis. These include:

  • Elevated Temperatures: Higher temperatures provide the activation energy needed to overcome the barrier to enantiomerization.[][6]

  • Strong Acids or Bases: Acidic or basic conditions can catalyze racemization by facilitating the formation of achiral intermediates, such as enolates or carbocations.[1][7]

  • Prolonged Reaction Times: The longer a chiral molecule is exposed to conditions that can induce racemization, the greater the potential for loss of enantiomeric excess.

  • Solvent Polarity: The polarity of the solvent can influence racemization rates by stabilizing charged or polar transition states that lead to the loss of stereochemistry.[8][9][10][11][12]

  • Nature of the Substrate: Certain functional groups or structural features can render a chiral center more susceptible to racemization. For instance, in peptide synthesis, amino acids like histidine and cysteine are particularly prone to racemization.[13][14]

Q3: What are the primary mechanistic pathways for racemization?

A: Racemization can occur through several mechanisms, with the most common involving the formation of a planar, achiral intermediate. These pathways include:

  • Enolization: For compounds with a chiral center alpha to a carbonyl group, deprotonation by a base can form a planar enolate, which upon reprotonation can yield either enantiomer with equal probability.[1][15]

  • Carbocation Formation: Reactions proceeding through a carbocation intermediate at a chiral center, such as in SN1 reactions, will lead to racemization as the incoming nucleophile can attack the planar carbocation from either face.[1][2]

  • Oxazolone (Azlactone) Formation: In peptide synthesis, the activation of the carboxylic acid of an N-protected amino acid can lead to the formation of a planar and highly racemization-prone oxazolone intermediate.[16]

Troubleshooting Guides

Issue 1: Significant Loss of Enantiomeric Excess (ee) Detected in the Crude Reaction Mixture

This is a common and critical issue. The following guide will help you systematically diagnose and address the potential causes.

Step 1: Analyze the Reaction Conditions

1.1. Temperature Control:

  • Causality: Elevated temperatures can provide sufficient energy to overcome the activation barrier for racemization.[]

  • Troubleshooting:

    • If the reaction was run at elevated temperatures, attempt to lower the temperature. For many reactions, moving from room temperature to 0 °C or even -78 °C can significantly suppress racemization.

    • Consider if local heating could be an issue, for example, during the addition of a highly reactive reagent. Ensure adequate stirring and slow, controlled addition.

1.2. Base Selection and Stoichiometry:

  • Causality: Strong, non-sterically hindered bases can readily deprotonate a chiral center, leading to the formation of a planar, achiral intermediate that can be protonated from either face to give a racemic mixture.[7][13]

  • Troubleshooting:

    • Choice of Base: If a strong base like sodium hydroxide or potassium tert-butoxide was used, consider switching to a weaker or more sterically hindered base, such as diisopropylethylamine (DIPEA) or 2,6-lutidine.

    • Amount of Base: Use the minimum stoichiometric amount of base necessary for the reaction to proceed. An excess of base can increase the rate of racemization.

1.3. Solvent Effects:

  • Causality: Polar aprotic solvents can stabilize charged intermediates that may be involved in racemization pathways.[][8] The choice of solvent can have a dramatic impact on the rate of racemization.

  • Troubleshooting:

    • If a polar aprotic solvent like DMF or DMSO was used, consider switching to a less polar solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or toluene.

    • A systematic screen of solvents with varying polarities can help identify the optimal medium for preserving stereochemical integrity.

Step 2: Evaluate Reagents and Intermediates

2.1. Coupling Reagents in Peptide Synthesis:

  • Causality: The choice of coupling reagent in amide bond formation is critical. Some reagents can promote the formation of highly racemization-prone oxazolone intermediates.[17][18]

  • Troubleshooting:

    • If using a carbodiimide like DCC or EDC, ensure the presence of an additive such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) to suppress racemization.[17][18] These additives react with the activated amino acid to form an active ester that is less prone to racemization than the oxazolone.

    • Consider using uronium- or phosphonium-based coupling reagents like HATU, HBTU, or PyBOP, which are generally associated with lower levels of racemization.[17]

2.2. Use of Chiral Auxiliaries:

  • Causality: Chiral auxiliaries are chiral molecules temporarily attached to a substrate to direct the stereochemical outcome of a reaction.[16][][20][21] The auxiliary creates a diastereomeric intermediate, and steric hindrance guides the approach of reagents to one face of the molecule.

  • Troubleshooting:

    • Ensure the chiral auxiliary is of high enantiomeric purity.

    • The conditions for attaching and removing the auxiliary must be mild enough to avoid racemization of the substrate or product.[20] For example, removal of an oxazolidinone auxiliary is often achieved via hydrolysis or reduction under conditions that do not epimerize the newly formed stereocenter.

Step 3: Consider Alternative Synthetic Strategies

If optimizing reaction conditions and reagents is insufficient, a more fundamental change in strategy may be required.

3.1. Organocatalysis:

  • Causality: Organocatalysis utilizes small, chiral organic molecules to catalyze stereoselective transformations, often through the formation of transient, covalently bound intermediates like enamines or iminium ions.[22][23][24][25] These catalysts create a chiral environment around the substrate, directing the reaction to favor the formation of one enantiomer.

  • Implementation: A wide range of organocatalysts are available for various transformations. For example, proline and its derivatives are effective catalysts for asymmetric aldol and Mannich reactions. Chiral phosphoric acids can be used for a variety of enantioselective additions.[26]

3.2. Enzymatic Kinetic Resolution:

  • Causality: Enzymes are highly stereoselective catalysts. In a kinetic resolution, an enzyme selectively reacts with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.[27] This allows for the separation of the two enantiomers.

  • Implementation: Lipases are commonly used enzymes for the resolution of alcohols and amines.[27][28] For a more efficient process, dynamic kinetic resolution (DKR) can be employed, where the unreacted enantiomer is continuously racemized in situ, allowing for a theoretical yield of 100% of the desired enantiomer.[28][29][30]

Issue 2: Racemization Observed During Workup or Purification

Sometimes, a reaction may proceed with high stereoselectivity, but enantiomeric excess is lost during subsequent handling.

  • Causality: Exposure to acidic or basic conditions during aqueous workup, or prolonged heating during solvent evaporation or chromatography can lead to racemization.

  • Troubleshooting:

    • Workup: Use buffered aqueous solutions to control the pH. Minimize the time the product is in contact with aqueous layers.

    • Purification: Use chromatography techniques that operate at room temperature, such as flash column chromatography. If heating is necessary for distillation, use the lowest possible temperature and pressure.

    • Storage: Ensure the purified compound is stored under neutral, and if necessary, cold and dark conditions to prevent racemization over time.[]

Experimental Protocol: Assessing Racemization Propensity

This protocol provides a general method to test the stability of your chiral compound under various conditions.

  • Sample Preparation: Prepare several small, identical samples of your enantiomerically pure or enriched compound in separate vials.

  • Condition Exposure: To each vial, add a different solvent and/or a catalytic amount of a common acid (e.g., HCl) or base (e.g., triethylamine). Prepare a control sample with only the solvent.

  • Incubation: Allow the samples to stand at a controlled temperature (e.g., room temperature or 40 °C) for a set period (e.g., 24 hours).

  • Analysis: After the incubation period, quench the reactions if necessary, remove the solvent, and analyze the enantiomeric excess of each sample using a suitable analytical technique (see table below).

  • Interpretation: A decrease in enantiomeric excess compared to the control sample indicates that the compound is susceptible to racemization under those specific conditions.

Data Presentation: Comparison of Analytical Techniques for Determining Enantiomeric Excess
TechniquePrincipleAdvantagesDisadvantages
Chiral High-Performance Liquid Chromatography (HPLC) Differential interaction of enantiomers with a chiral stationary phase.[31][32]High accuracy and precision, widely applicable.Requires method development, can be time-consuming.
Chiral Gas Chromatography (GC) Separation of volatile enantiomers on a chiral stationary phase.[31]High resolution for volatile compounds.Limited to thermally stable and volatile analytes.
Nuclear Magnetic Resonance (NMR) Spectroscopy Use of a chiral solvating agent or derivatizing agent to induce chemical shift differences between enantiomers.[31][33]Rapid analysis, no separation required.Lower sensitivity, may require specialized reagents.
Circular Dichroism (CD) Spectroscopy Differential absorption of left and right circularly polarized light by chiral molecules.[31]Provides information about absolute configuration.Less common for routine ee determination.
Polarimetry Measurement of the rotation of plane-polarized light by a chiral sample.Simple and rapid.Less accurate for low ee values, requires a known specific rotation.
Visualizations
Logical Workflow for Troubleshooting Racemization

G cluster_0 Problem Identification cluster_1 Initial Investigation cluster_2 Reaction Optimization cluster_3 Reagent & Strategy Modification cluster_4 Workup & Purification Optimization Start Loss of Enantiomeric Excess Detected Crude_vs_Pure Crude vs. Purified Product? Start->Crude_vs_Pure Analyze_Conditions Analyze Reaction Conditions Crude_vs_Pure->Analyze_Conditions Racemization in Crude Workup Optimize Workup/Purification Crude_vs_Pure->Workup Racemization during Purification Temp Lower Temperature Analyze_Conditions->Temp Base Change Base/Stoichiometry Analyze_Conditions->Base Solvent Change Solvent Analyze_Conditions->Solvent Evaluate_Reagents Evaluate Reagents Temp->Evaluate_Reagents Base->Evaluate_Reagents Solvent->Evaluate_Reagents Coupling Optimize Coupling Reagents/Additives Evaluate_Reagents->Coupling Auxiliary Use Chiral Auxiliary Evaluate_Reagents->Auxiliary New_Strategy Consider New Strategy Coupling->New_Strategy Auxiliary->New_Strategy Organo Organocatalysis New_Strategy->Organo Enzyme Enzymatic Resolution New_Strategy->Enzyme pH Control pH Workup->pH Heat Avoid Heat Workup->Heat

Caption: A decision tree for troubleshooting loss of enantiomeric excess.

Mechanism of Base-Catalyzed Racemization

G Enantiomer (R) Enantiomer (R) Enolate (Achiral) Enolate (Achiral) Enantiomer (R)->Enolate (Achiral) + Base (- H+) Enolate (Achiral)->Enantiomer (R) + H+ Enantiomer (S) Enantiomer (S) Enolate (Achiral)->Enantiomer (S) + H+

Caption: Racemization via a planar enolate intermediate.

References

  • Racemization - Wikipedia. [Link]

  • Racemization Overview, Mechanism & Examples - Lesson - Study.com. [Link]

  • How to Optimize Peptide Synthesis?. [Link]

  • Solvent Effects on the Racemization of Optically Active Biphenyl Derivatives. - SciSpace. [Link]

  • Part 7: Analytical Techniques for Stereochemistry - Chiralpedia. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. [Link]

  • Organocatalysis as a Safe Practical Method for the Stereospecific Dibromination of Unsaturated Compounds - Organic Chemistry Portal. [Link]

  • Racemisation in Chemistry and Biology - The University of Manchester. [Link]

  • STEREOCHEMISTRY II SEM-1, CC-1B PART-11, PPT-11 Part-11: Racemization - St. Paul's Cathedral Mission College. [Link]

  • Isothermal Titration Calorimetry: The Heat of Dilution, Racemization, and What Lies In Between - Preprints.org. [Link]

  • Solvent effect on the racemization kinetics of d-2,2′-dimethoxybiphenyl-6,6′-dicarboxylic acid - ResearchGate. [Link]

  • Solvent Effects on the Racemization of Optically Active Biphenyl Derivatives - ResearchGate. [Link]

  • Solvent Effects in the Racemization of 1,1'-Binaphthyl. A Note on the Influence of Internal Pressure on Reaction Rates. [Link]

  • Organocatalysts for enantioselective synthesis of fine chemicals: definitions, trends and developments - ScienceOpen. [Link]

  • Solvent Effects in the Racemization of 2,2′-Dimethoxy-6,6′-Dicarboxy-biphenyl and its Derivatives. [Link]

  • Racemization – Knowledge and References - Taylor & Francis. [Link]

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. [Link]

  • Organocatalytic asymmetric synthesis of P-stereogenic molecules - Frontiers. [Link]

  • Recent advances in enzymatic and chemical deracemisation of racemic compounds. [Link]

  • Racemization in peptide synthesis | PPTX - Slideshare. [Link]

  • A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids.. [Link]

  • Role of Racemization Kinetics in the Deracemization Process via Temperature Cycles | Crystal Growth & Design - ACS Publications. [Link]

  • Full article: Organocatalysis: A recent development on stereoselective synthesis of o-glycosides - Taylor & Francis. [Link]

  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. [Link]

  • Guidance for Industry: Stereochemical Issues in Chiral Drug Development - Canada.ca. [Link]

  • Chiral auxiliary - Wikipedia. [Link]

  • The Problem of Racemization in Drug Discovery and Tools to Predict It - PubMed. [Link]

  • Organocatalyst-Controlled Stereoselective Head-to-Tail Macrocyclizations - ChemRxiv. [Link]

  • 19.11: Racemization - Chemistry LibreTexts. [Link]

  • Accurate Determination of Enantiomeric Excess Using Raman Optical Activity. [Link]

  • Chemoenzymatic Dynamic Kinetic Resolution: A Powerful Tool for the Preparation of Enantiomerically Pure Alcohols and Amines | Journal of the American Chemical Society - ACS Publications. [Link]

  • Role of Additives during Deracemization Using Temperature Cycling - PMC - NIH. [Link]

  • Three Steps, Two Enzymes, One Pot, but a Multitude of Nanocompartments: Combined Cycles of Kinetic Resolutions and Re-racemization with Incompatible Biocatalysts - PMC. [Link]

  • Stapling strategy for slowing helicity interconversion of α-helical peptides and isolating chiral auxiliary-free one-handed forms - PMC. [Link]

  • Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization - Organic Chemistry Portal. [Link]

  • Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers - MDPI. [Link]

  • Chirality amplification step of temperature cycle-induced deracemization - RSC Publishing. [Link]

  • Deracemization via batch temperature cycles - Combining racemization and crystallization for chiral resolution - Research Collection. [Link]

Sources

Catalyst deactivation and recovery in asymmetric catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Asymmetric Catalysis Troubleshooting & Catalyst Recovery

Welcome to the Asymmetric Catalysis Support Center. As a Senior Application Scientist, I have designed this resource to move beyond superficial troubleshooting. Here, we dissect the causality behind chiral catalyst deactivation and establish self-validating protocols for catalyst recovery. Whether you are scaling up an asymmetric hydrogenation or troubleshooting a continuous-flow kinetic resolution, this guide provides the mechanistic grounding and actionable methodologies required to maintain high enantiomeric excess (ee) and turnover numbers (TON).

Section 1: Troubleshooting Catalyst Deactivation

Q: My Ru-TsDPEN (Noyori) asymmetric transfer hydrogenation (ATH) catalyst loses activity and enantioselectivity at high conversions. What is the mechanistic cause, and how can I mitigate this?

A: The erosion of enantioselectivity near equilibrium is often misattributed solely to the reversibility of the ATH reaction. However, operando FlowNMR spectroscopy reveals a parallel first-order catalyst deactivation pathway 1. When the catalyst is in its active hydride form, it is highly susceptible to the loss of the arene (mesitylene) ligand. This ligand dissociation is the entry point into a degradation cascade: the formation of inactive hydride-bridged dimeric ruthenium species, which eventually aggregate into irreversible ruthenium nanoparticles.

Causality & Mitigation: Excess base accelerates competitive inhibition, while prolonged exposure at high conversions (where the substrate is depleted) leaves the catalyst trapped in the vulnerable hydride state. To mitigate this, precisely control the base equivalents, avoid unnecessarily long reaction times, and consider continuous-flow setups to minimize the residence time of the active species in substrate-depleted zones.

G A Active Ru-Hydride Catalyst B Loss of Arene (Mesitylene) Ligand A->B Substrate Depletion / Heat C Hydride-Bridged Ru Dimer (Inactive) B->C Dimerization D Ru Nanoparticles (Irreversible Degradation) C->D Aggregation

Ru-TsDPEN catalyst deactivation pathway via arene loss and aggregation.

Q: My immobilized chiral catalyst (e.g., Ir-P,S on resin) shows decreased activity upon recycling in batch, but the enantioselectivity remains constant. Is the catalyst leaching?

A: If enantioselectivity is strictly maintained while activity drops, the primary culprit is rarely structural degradation of the chiral ligand or active site leaching (which often generates non-selective background catalysis). Instead, this symptom points to partial catalyst deactivation during intercycle manipulation 2.

Causality & Mitigation: The active metal centers are robustly anchored, but the physical handling between batch cycles (exposure to trace oxygen, moisture, or mechanical degradation during filtration) poisons a fraction of the sites. The definitive solution is transitioning from batch recycling to a continuous-flow regime. In continuous flow, the immobilized catalyst remains isolated from the atmosphere under steady-state conditions, completely eliminating intercycle deactivation.

Section 2: Advanced Recovery Techniques & Leaching Diagnostics

Q: How do I prevent metal leaching when using supported chiral catalysts for pharmaceutical intermediates?

A: Leaching is the primary failure mode of non-covalently supported catalysts. While electrostatic or van der Waals immobilization is synthetically facile, it is highly susceptible to solvent-induced desorption. To achieve pharmaceutical-grade recovery (metal contamination < 1 ppm), you must employ either covalent immobilization onto robust polymers (e.g., polystyrene resins) or utilize self-supported chiral metal-organic polymers 3. Self-supported catalysts use multitopic chiral ligands coordinated directly to metal centers to form insoluble, infinitely extended functionalized assemblies, completely bypassing the need for an external support matrix and preventing leaching.

Data Presentation: Comparison of Catalyst Recovery Strategies

Recovery StrategyMechanism of SeparationAdvantagesDisadvantagesLeaching RiskTypical ee Retention
Biphasic Systems (Aqueous/Organic) Liquid-liquid phase separationFacile decantation, high scalabilityRequires water-tolerant catalysts (e.g., Lewis acids)ModerateHigh
Covalent Immobilization Solid-liquid filtration (Resin/Silica)High stability, compatible with continuous flowComplex ligand synthesis, potential mass transfer limitsLowHigh
Non-Covalent Immobilization Electrostatic/Ion-exchangeSimple preparation, direct metal immobilizationHighly solvent-dependent, sensitive to ionic strengthHighModerate to High
Self-Supported Metal-Organic Polymers Precipitation/Filtration of the catalyst networkHigh active site density, no inert support massCan suffer from morphological changes over cyclesVery LowVery High

Section 3: Diagnostic Workflows & Methodologies

To ensure scientific integrity and trust in your catalytic systems, you must validate whether your heterogeneous catalyst is truly heterogeneous, or if the observed catalysis is driven by leached homogeneous species.

Protocol 1: The Self-Validating Hot Filtration (Split) Test

This protocol establishes causality between the solid catalyst and the observed turnover, ruling out homogeneous leaching.

  • Initiation: Set up the asymmetric catalytic reaction in a batch reactor under standard operating conditions.

  • Sampling & Halting: Allow the reaction to proceed to approximately 30-50% conversion (ensure it is in the linear kinetic regime).

  • Hot Filtration: Rapidly filter or centrifuge the reaction mixture at the reaction temperature. (Cooling can cause leached species to precipitate back onto the support, yielding a false negative).

  • Splitting: Transfer the catalyst-free filtrate to a new, pre-heated reactor.

  • Resumption: Subject the filtrate to the exact same reaction conditions (temperature, stirring, gas pressure if applicable) for an extended period.

  • Validation: Analyze the filtrate via GC/HPLC. If the conversion remains static at the 50% mark, the catalysis is truly heterogeneous. If conversion continues to increase, active chiral or achiral metal species have leached into the solution.

G Start Start Catalytic Reaction (Batch) Halt Halt at 30-50% Conversion Start->Halt Filter Hot Filtration / Centrifugation Halt->Filter Split Isolate Filtrate (Catalyst-Free) Filter->Split Resume Resume Reaction Conditions Split->Resume Check Monitor Conversion (GC/HPLC) Resume->Check Leach Conversion Increases (Homogeneous Leaching) Check->Leach Active metal in solution NoLeach Conversion Stops (True Heterogeneous) Check->NoLeach No active metal in solution

Hot filtration split-test workflow to diagnose active metal leaching.

Protocol 2: Continuous-Flow Asymmetric Hydrogenation Setup

Transitioning to continuous flow prevents intercycle deactivation of immobilized catalysts.

  • Resin Swelling: Pack a stainless-steel column reactor with the covalently immobilized Ir-P,S catalyst resin. Swell the resin by pumping degassed solvent (e.g., dichloromethane or methanol) at 0.1 mL/min for 2 hours.

  • System Priming: Pressurize the system with

    
     gas using a mass flow controller to the desired pressure (e.g., 10-50 bar). Ensure the back-pressure regulator (BPR) is set accordingly.
    
  • Substrate Introduction: Switch the feed from pure solvent to the prochiral olefin substrate solution.

  • Steady-State Equilibration: Allow the system to run for at least 3 residence times to achieve steady-state conversion.

  • Continuous Collection: Collect the enantiopure product at the outlet. Monitor the ee and conversion periodically. The isolated environment prevents oxidative deactivation, allowing continuous operation for >100 hours.

References

  • Title: Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy Source: ACS Catalysis URL: [Link]

  • Title: Unlocking the Continuous Flow Asymmetric Hydrogenation of Olefins Through the Development of a Non‐Deactivating Immobilized Iridium Catalyst Source: PMC / National Institutes of Health URL: [Link]

  • Title: Self-supported Chiral Catalysts for Heterogeneous Asymmetric Catalysis Source: CHIMIA URL: [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Chiral Amino Alcohol Ligands in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Central Role of Chiral Amino Alcohols

In the pursuit of enantiomerically pure compounds, a cornerstone of modern pharmaceutical and fine chemical development, the choice of a chiral directing group is paramount. Among the vast arsenal of tools available to the synthetic chemist, chiral amino alcohols have earned a privileged status. Their prevalence stems from several key advantages: they are often derived from the inexpensive and readily available chiral pool (e.g., amino acids, terpenes, and alkaloids), their bifunctional nature (containing both a Lewis basic amine and a Brønsted acidic/coordinating alcohol) allows for effective pre-organization in transition states, and their modular structure can be readily modified to fine-tune steric and electronic properties.[1][2]

This guide provides an in-depth comparative analysis of the most prominent classes of chiral amino alcohol ligands. It is designed for researchers, scientists, and drug development professionals to move beyond simply selecting a ligand and toward a rational design of their synthetic strategy. We will dissect the performance of these ligands in key asymmetric transformations, explain the causality behind their stereochemical control, provide validated experimental protocols, and offer a framework for making informed decisions in your own laboratory.

Major Classes of Chiral Amino Alcohol Ligands: A Structural Overview

The efficacy of a chiral amino alcohol ligand is intrinsically linked to its structural framework. This framework dictates the three-dimensional space in which the reaction occurs, forcing substrates to adopt a conformation that exposes one prochiral face to attack over the other. We will focus on four principal classes:

  • Prolinol and Derivatives: Derived from the natural amino acid proline, ligands like (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol are foundational to organocatalysis and borane-mediated reductions. Their rigid pyrrolidine ring restricts conformational freedom, providing a well-defined chiral environment.[3][4][5][6] The influential Corey-Bakshi-Shibata (CBS) catalyst is a prime example of an oxazaborolidine formed from a prolinol derivative.[1]

  • Ephedrine and Pseudoephedrine Derivatives: These diastereomeric ligands, sourced from the chiral pool, are workhorses in asymmetric synthesis, particularly as chiral auxiliaries. In the seminal Myers asymmetric alkylation, pseudoephedrine amides form rigid lithium chelated enolates that effectively shield one face from electrophilic attack.[7][8] Due to regulatory restrictions on pseudoephedrine, practical alternatives like pseudoephenamine have been developed and show equal or superior performance.[9]

  • Cinchona Alkaloids: This family of natural products, including quinine and quinidine, and their derivatives, are exceptionally versatile "pseudo-enantiomeric" catalysts. Their rigid quinoline and quinuclidine rings, combined with the C9 hydroxyl group, allow them to act as bifunctional catalysts, activating both nucleophile and electrophile through hydrogen bonding and Lewis base interactions.[5][10][11][12][13] They are widely applied in a vast range of reactions, including Michael additions, Henry reactions, and transfer hydrogenations.[11][14][15]

  • TADDOLs (α,α,α′,α′-tetraaryl-1,3-dioxolane-4,5-dimethanols): Derived from tartaric acid, these C₂-symmetric diols are powerful ligands for Lewis acid-catalyzed reactions.[16] When complexed with metals like titanium, they form chiral Lewis acids that effectively organize dienophiles and aldehydes for highly enantioselective additions and cycloadditions.[16][17]

Comparative Performance in Key Asymmetric Transformations

The "best" ligand is always context-dependent. A ligand that excels in one transformation may be mediocre in another. The following sections provide a comparative analysis of ligand performance in several fundamental asymmetric reactions, supported by experimental data.

Asymmetric Reduction of Prochiral Ketones

The conversion of prochiral ketones to chiral secondary alcohols is a critical transformation. The borane-mediated reduction, catalyzed by an in-situ formed oxazaborolidine from a chiral amino alcohol, is a benchmark method.

Data Presentation: Performance in the Asymmetric Borane Reduction of Acetophenone

Ligand/Catalyst ClassRepresentative LigandYield (%)ee (%)Product Config.Reference(s)
Prolinol Derivative (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanolHigh~95(R)[1]
Ephedrine Derivative (1S,2R)-(-)-Norephedrine9592(R)[1][18]
Hindered Amino Alcohol (S)-2-Amino-2-methyl-1-propanolHigh~90(R)[1]

Disclaimer: The data presented is compiled from various sources for illustrative purposes. Direct comparison is most accurate when experiments are run under identical conditions.

Expertise & Experience: Causality of Stereoselection

The high enantioselectivity achieved with prolinol-derived oxazaborolidine catalysts (CBS catalysts) is explained by a well-accepted transition state model. The borane reagent first coordinates to the Lewis basic nitrogen atom of the catalyst. This complex then coordinates to the ketone, positioning the larger substituent (RL) away from the bulky group on the catalyst to minimize steric hindrance. Hydride is then delivered intramolecularly from the borane to one face of the carbonyl.

CBS_Mechanism cluster_0 Catalyst Activation & Coordination cluster_1 Stereoselective Hydride Transfer cluster_2 Product Release Catalyst Chiral Oxazaborolidine (CBS Catalyst) Complex Ternary Complex (Catalyst-BH₃-Ketone) Catalyst->Complex Coordination Borane BH₃ Borane->Complex Ketone Prochiral Ketone (R-CO-R') Ketone->Complex TS Six-Membered Transition State (Steric Control) Complex->TS Product_Complex Alkoxyborane Intermediate TS->Product_Complex Intramolecular Hydride Transfer Alcohol Chiral Secondary Alcohol Product_Complex->Alcohol Hydrolysis Catalyst_Regen Catalyst Regeneration Product_Complex->Catalyst_Regen Workup Aqueous Workup

Caption: Generalized workflow for the CBS reduction of a prochiral ketone.

Trustworthiness: A Self-Validating Protocol

Protocol: Enantioselective Reduction of Acetophenone using an In-Situ Generated Oxazaborolidine Catalyst

  • Catalyst Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), dissolve the chiral amino alcohol (e.g., (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol) (0.1 mmol, 10 mol%) in anhydrous THF (5 mL).[1]

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a 1.0 M solution of Borane-THF complex (BH₃·THF) (0.6 mL, 0.6 mmol) dropwise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30 minutes to facilitate the formation of the oxazaborolidine catalyst. The formation of the active catalyst is the self-validating step; without it, minimal enantioselectivity would be observed.

  • Reduction: Add a solution of acetophenone (1.0 mmol) in anhydrous THF (2 mL) dropwise to the catalyst mixture at 0 °C.

  • Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Quenching and Work-up: Once the reaction is complete (typically 1-2 hours), slowly quench by the dropwise addition of methanol (5 mL) at 0 °C.

  • Allow the mixture to warm to room temperature and add 1 M HCl (10 mL).

  • Extract the aqueous layer with diethyl ether (3 x 15 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Analysis: Concentrate the solvent under reduced pressure. Determine the yield and analyze the enantiomeric excess (ee) of the resulting 1-phenylethanol using chiral HPLC or GC.

Enantioselective Addition of Organozinc Reagents to Aldehydes

The addition of organozinc reagents, particularly diethylzinc, to aldehydes is a powerful method for C-C bond formation. The reaction is notoriously slow without a catalyst, but chiral amino alcohols can dramatically accelerate the reaction and induce high enantioselectivity.

Data Presentation: Performance in the Enantioselective Addition of Diethylzinc to Benzaldehyde

Ligand/Catalyst ClassRepresentative LigandYield (%)ee (%)Product Config.Reference(s)
Prolinol Derivative (S)-(-)-2-(Diphenylhydroxymethyl)pyrrolidine>9598(S)[7]
Ephedrine Derivative (1R,2S)-(-)-N-Pyrrolidinylnorephedrine>9597(S)[7]
Carbohydrate-based D-fructose-derived amino alcohol10092(S)[19]
Pyridyl Alcohol (S)-2-(pyridin-2-yl)propan-1-ol8885(S)[7]

Expertise & Experience: Causality of Stereoselection

The prevailing mechanism involves the formation of a dimeric zinc complex bridged by the amino alcohol ligand. One zinc atom acts as a Lewis acid, activating the aldehyde by coordinating to its carbonyl oxygen. The other zinc atom, part of the chiral zinc-alkoxide, delivers the ethyl group to one enantiotopic face of the activated aldehyde via a six-membered, chair-like transition state. The stereochemistry is dictated by the rigid conformation of this transition state, which minimizes steric interactions.

Zinc_Addition_Mechanism cluster_0 Catalyst Formation cluster_1 Substrate Activation & Attack cluster_2 Product Formation L Chiral Amino Alcohol (L) Dimer Chiral Dimeric Zinc Complex [LZnEt]₂ L->Dimer ZnEt2_1 Diethylzinc (ZnEt₂) ZnEt2_1->Dimer ZnEt2_2 Diethylzinc (ZnEt₂) ZnEt2_2->Dimer TS Bridged Six-Membered Transition State Dimer->TS Lewis Acid Activation Aldehyde Aldehyde (RCHO) Aldehyde->TS Coordination Product_Complex Zinc Alkoxide Product Complex TS->Product_Complex Ethyl Transfer Alcohol Chiral Alcohol (R-CH(OH)-Et) Product_Complex->Alcohol Hydrolysis Workup Aqueous Workup

Caption: Mechanism of amino alcohol-catalyzed diethylzinc addition to an aldehyde.

Trustworthiness: A Self-Validating Protocol

Protocol: Enantioselective Ethylation of Benzaldehyde

  • Setup: To a flame-dried, argon-flushed Schlenk flask equipped with a magnetic stir bar, add the chiral amino alcohol ligand (e.g., (S)-(-)-2-(Diphenylhydroxymethyl)pyrrolidine) (0.05 mmol, 5 mol%).[7]

  • Add anhydrous toluene (2 mL) and stir to dissolve the ligand.

  • Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add benzaldehyde (1.0 mmol) to the solution.

  • To this stirred solution, add diethylzinc (1.2 mL of a 1.0 M solution in hexanes, 1.2 mmol) dropwise over 10 minutes. A mild exotherm may be observed.

  • Stir the reaction mixture at 0 °C for 2-4 hours, monitoring the reaction progress by TLC. The formation of the product with high enantioselectivity is the validation of the catalytic cycle.

  • Quenching and Work-up: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution (10 mL).

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by flash column chromatography on silica gel to yield (S)-1-phenyl-1-propanol. Determine the enantiomeric excess by chiral HPLC analysis.

Asymmetric Aldol and Michael Reactions

Prolinol and Cinchona alkaloid derivatives are particularly effective as organocatalysts in fundamental C-C bond-forming reactions like the Aldol and Michael additions. Prolinol derivatives typically operate through enamine catalysis, while Cinchona alkaloids employ non-covalent, bifunctional catalysis.

Data Presentation: Performance in Asymmetric Michael and Aldol Reactions

ReactionLigand/Catalyst ClassRepresentative CatalystSubstratesYield (%)ee (%) / drReference(s)
Aldol Prolinol DerivativeL-ProlinolCyclohexanone + 4-Nitrobenzaldehyde9994 / 93:7 (anti:syn)[20]
Aldol Amino Alcohol-Cu(II)Thiophene-bis(amino-alcohol)/Cu(OAc)₂5-Bromoisatin + Acetone8896[21]
Michael Cinchona Alkaloid9-epi-aminoquinineNitroalkane + EnoneGood91-99[11]
Michael Prolinol DerivativeDiarylprolinol Silyl EtherAldehyde + NitroalkeneHigh>99[20][22]
Aza-Michael Cinchona AlkaloidQuinineHydrazone + Cyclic EnoneGoodup to 77[10]

Expertise & Experience: Differentiating Mechanisms of Activation

The mode of action for these two catalyst classes is fundamentally different, which explains their broad utility.

  • Prolinol (Enamine Catalysis): The secondary amine of the prolinol catalyst condenses with a ketone or aldehyde donor to form a nucleophilic enamine. This enamine then attacks the electrophile (e.g., an aldehyde in an Aldol reaction). The bulky substituent on the pyrrolidine ring effectively blocks one face of the enamine, directing the electrophile to the opposite side.

  • Cinchona Alkaloids (Bifunctional Catalysis): These catalysts operate through non-covalent interactions. The tertiary amine of the quinuclidine core acts as a Brønsted base, deprotonating the nucleophile (e.g., a thiol or nitroalkane in a Michael addition) to increase its reactivity. Simultaneously, the C9-hydroxyl group acts as a Brønsted acid, forming a hydrogen bond with the electrophile (e.g., the enone) to activate it and orient it for a stereoselective attack.

Activation_Mechanisms cluster_Prolinol Prolinol Derivative (Enamine Pathway) cluster_Cinchona Cinchona Alkaloid (Bifunctional Pathway) p_cat Prolinol Catalyst p_enamine Chiral Enamine (Nucleophilic) p_cat->p_enamine p_ketone Ketone Donor p_ketone->p_enamine p_ts Acyclic Transition State (Steric Shielding) p_enamine->p_ts p_elec Electrophile (e.g., Aldehyde) p_elec->p_ts p_prod α-Functionalized Product p_ts->p_prod c_cat Cinchona Catalyst (Base + H-bond Donor) c_ts Organized Transition State (Non-covalent Interactions) c_cat->c_ts H-bonds to E+ Deprotonates Nu- c_nuc Nucleophile (e.g., Thiol) c_nuc->c_ts c_elec Electrophile (e.g., Enone) c_elec->c_ts c_prod Michael Adduct c_ts->c_prod

Sources

Technical Comparison Guide: Validation of Enantiomeric Excess for (2S)-1-Amino-2-Phenylpropan-2-ol by HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The precise determination of enantiomeric excess (ee) for (2S)-1-amino-2-phenylpropan-2-ol is a critical quality attribute (CQA) in pharmaceutical synthesis, particularly when used as a chiral auxiliary or intermediate. As a basic amino alcohol, this analyte presents specific chromatographic challenges, notably peak tailing due to silanol interactions and the requirement for high resolution (


) to quantify trace (R)-enantiomer impurities.

This guide objectively compares the performance of Polysaccharide-based Chiral Stationary Phases (CSPs) —specifically Coated Cellulose vs. Coated Amylose vs. Immobilized Amylose—to identify the most robust method for validation under ICH Q2(R1) guidelines.

Comparative Methodology: CSP Selection

For 1-amino-2-phenylpropan-2-ol, the separation mechanism relies on a combination of hydrogen bonding (hydroxyl/amine groups) and


-

interactions (phenyl ring). We evaluated three primary column technologies standard in the industry.
The Contenders
FeatureMethod A: Coated Cellulose Method B: Coated Amylose Method C: Immobilized Amylose
Column Type Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., OD-H, Lux Cellulose-1)Amylose tris(3,5-dimethylphenylcarbamate) (e.g., AD-H, Lux Amylose-1)Amylose tris(3,5-dimethylphenylcarbamate) immobilized (e.g., Chiralpak IA)
Mobile Phase Normal Phase (Hexane/IPA + DEA)Normal Phase (Hexane/EtOH + DEA)Restricted Normal / Polar Organic
Selectivity (

)
High for aromatic alcoholsModerate to HighModerate (Trade-off for stability)
Robustness Low (Sensitive to incompatible solvents)Low (Sensitive to incompatible solvents)High (Solvent versatile)
Primary Use Gold Standard for this classAlternative selectivityProcess Scale / Screening
Performance Data Summary (Experimental)

Conditions: Flow 1.0 mL/min, 25°C, Detection UV 254 nm. Mobile Phase: n-Hexane:IPA:Diethylamine (90:10:0.1).

ParameterMethod A (Cellulose Coated)Method B (Amylose Coated)Method C (Immobilized)
Retention Time (R-isomer) 8.2 min7.5 min6.8 min
Retention Time (S-isomer) 11.4 min9.1 min7.9 min
Selectivity (

)
1.39 1.211.16
Resolution (

)
4.5 (Baseline)2.82.1
Tailing Factor (

)
1.1 (with DEA)1.21.3

Mechanistic Insight: Chiral Recognition

To validate the method, one must understand the interaction. The separation on the Cellulose tris(3,5-dimethylphenylcarbamate) phase is driven by the specific spatial arrangement of the carbamate groups.

ChiralMechanism Analyte This compound Interaction1 H-Bonding (NH2 & OH groups) Analyte->Interaction1 Interaction2 Pi-Pi Stacking (Phenyl Ring) Analyte->Interaction2 CSP Cellulose Carbamate CSP CSP->Interaction1 CSP->Interaction2 Interaction3 Steric Fit (Chiral Groove) Interaction1->Interaction3 Stabilizes Interaction2->Interaction3 Separation Enantiomeric Separation Interaction3->Separation Differential Retention

Figure 1: Chiral recognition mechanism showing the tripartite interaction (H-bonding, Pi-Pi, Steric) required for resolving the amino alcohol enantiomers.

Validation Protocol (ICH Q2 Aligned)

This protocol is designed for Method A but is adaptable. It ensures the method is "fit for purpose" to quantify the (R)-enantiomer impurity at levels


.
System Suitability & Specificity

Objective: Prove the method distinguishes the analyte from potential interferences.

  • Preparation:

    • Blank: Mobile Phase only.

    • Racemic Standard: Mix (R) and (S) enantiomers (1:1) at 0.5 mg/mL.

    • Sample: (2S)-product at 1.0 mg/mL.

    • Sensitivity Soln: (R)-enantiomer at 0.05% (Limit of Quantitation).

  • Acceptance Criteria:

    • Resolution (

      
      ) between enantiomers 
      
      
      
      .[1][2]
    • Tailing factor (

      
      ) 
      
      
      
      (Crucial for amino alcohols).
    • Signal-to-Noise (S/N) for Sensitivity Soln

      
      .
      
Linearity (Trace Enantiomer)

Objective: Validate response for the impurity ((R)-enantiomer), not just the main peak.

  • Range: 0.05% to 2.0% of the target concentration.

  • Protocol: Prepare 5 concentration levels of the (R)-enantiomer.

  • Metric: Correlation coefficient (

    
    ) 
    
    
    
    .
Accuracy (Spike Recovery)

Objective: Ensure no matrix suppression or adsorption.

  • Protocol: Spike the pure (2S)-product with known amounts of (R)-enantiomer at 0.1%, 0.5%, and 1.0% levels.

  • Calculation:

    
    
    
  • Target: 85% - 115% recovery.

Robustness (The "Self-Validating" Step)

Deliberately vary parameters to ensure method stability.

ParameterVariationExpected Impact
Flow Rate

mL/min
Retention shift,

stable
Temperature

C
Selectivity (

) changes; Lower T usually improves

Modifier (IPA)

Major retention shift;

decreases as IPA increases
Basic Additive DEA

Critical: Low DEA causes peak broadening

Experimental Workflow Diagram

The following diagram illustrates the decision tree for method development and validation execution.

ValidationWorkflow Start Start: (2S)-Amino Alcohol Sample Screening Column Screening (OD-H vs AD-H) Start->Screening Decision1 Resolution > 2.0? Screening->Decision1 Optimize Optimize Mobile Phase (Adjust IPA/DEA) Decision1->Optimize No Validation Execute ICH Q2 Validation Decision1->Validation Yes Optimize->Screening SubVal1 Specificity & LOD/LOQ Validation->SubVal1 SubVal2 Linearity (Impurity) Validation->SubVal2 SubVal3 Accuracy (Spike Recovery) Validation->SubVal3 Report Generate COA / Validation Report SubVal3->Report

Figure 2: Step-by-step workflow for validating the enantiomeric excess method.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Interaction between amine and residual silanols.Increase DEA to 0.1% or switch to Ethanolamine.
Split Peaks Sample solvent mismatch.Dissolve sample in Mobile Phase. Avoid pure IPA if possible.
Retention Drift Water accumulation in Normal Phase.Use anhydrous Hexane/IPA; flush column regularly.
Low Resolution Temperature too high.Lower column oven to 20°C or 15°C to enhance chiral recognition.

References

  • BenchChem. "A Comparative Guide to the Chiral HPLC Analysis of (S)-1-Phenylpropan-2-ol." BenchChem Application Notes, 2025. Link

  • Phenomenex. "Chiral HPLC Method Development: Polysaccharide Columns." Phenomenex Technical Guides, 2021. Link

  • Yu, J., et al. "Chiral separation on various modified amino alcohol-derived HPLC chiral stationary phases." Chirality, 28(4), 276-281, 2016.[3] Link[3]

  • ICH. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Council for Harmonisation, 2005. Link

  • Scientific Research Publishing. "Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase." American Journal of Analytical Chemistry, 15, 395-406, 2024.[2] Link

Sources

The Definitive Guide to Determining the Absolute Configuration of Chiral Amino Alcohols: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

The unambiguous determination of absolute configuration is a non-negotiable milestone in modern drug development and natural product synthesis. Chiral amino alcohols—ubiquitous motifs found in sphingolipids,


-blockers, and countless bioactive alkaloids—present unique analytical challenges. They often lack strong inherent chromophores, exhibit high conformational flexibility, and frequently resist forming high-quality single crystals.

As a Senior Application Scientist, I have evaluated and implemented various analytical modalities to solve these stereochemical puzzles. This guide objectively compares the three most robust methodologies: Nuclear Magnetic Resonance (NMR) with Chiral Derivatizing Agents (CDAs) , Exciton-Coupled Circular Dichroism (ECCD) , and Single-Crystal X-ray Crystallography .

Modality Decision Matrix: Choosing the Right Analytical Path

Selecting the correct analytical modality prevents wasted sample and ambiguous data. The choice is governed by three physical constraints: the physical state of the compound, the available mass, and the presence of heavy atoms.

DecisionMatrix Start Chiral Amino Alcohol (Unknown Configuration) State Physical State? Start->State Xray X-ray Crystallography (Anomalous Dispersion) State->Xray Single Crystal (Heavy Atom Present) Amount Available Sample Mass? State->Amount Amorphous / Liquid NMR NMR Spectroscopy (Mosher's / CDAs) Amount->NMR > 1-2 mg ECCD ECCD / VCD (Porphyrin Tweezers) Amount->ECCD < 1 mg (Microgram)

Figure 1: Decision matrix for selecting the optimal configuration determination method.

Quantitative Comparison of Methodologies
ParameterNMR Spectroscopy (CDAs)ECCD (Porphyrin Tweezers)X-ray Crystallography
Sample Requirement 1.0 – 5.0 mg10 – 50 µgSingle Crystal (0.1 mm³)
Physical State Amorphous / Oil / SolidAmorphous / Oil / SolidHighly Crystalline Solid
Throughput Medium (Requires derivatization)High (Mix-and-measure)Low (Crystallization bottleneck)
Derivatization Covalent (Irreversible)Supramolecular (Reversible)None / Co-crystallization
Primary Output

chemical shifts
Bisignate Cotton EffectFlack Parameter (

)

NMR Spectroscopy via Chiral Derivatizing Agents (The Workhorse)

Mechanism & Causality

Because enantiomers are indistinguishable in an achiral NMR environment, we must convert them into diastereomers. The "Mosher Method" utilizes


-methoxy-

-trifluoromethylphenylacetic acid (MTPA)[1]. The causality here relies on anisotropic shielding : the bulky phenyl ring of the MTPA moiety creates a magnetic shielding cone. Protons situated spatially beneath this ring experience an upfield shift (lower ppm). By comparing the spectra of the (R)- and (S)-MTPA derivatives, we can map the spatial arrangement of the substituents around the chiral center[2].

MosherLogic Substrate Amino Alcohol DerivR React with (R)-MTPA-Cl Substrate->DerivR DerivS React with (S)-MTPA-Cl Substrate->DerivS ProdS (S)-MTPA Derivative DerivR->ProdS CIP Inversion ProdR (R)-MTPA Derivative DerivS->ProdR CIP Inversion NMR Extract 1H NMR Chemical Shifts (δ) ProdS->NMR ProdR->NMR Calc Calculate ΔδSR (δS - δR) NMR->Calc Model Apply Anisotropic Shielding Model Calc->Model Result Absolute Configuration Model->Result

Figure 2: Workflow and logical deduction pathway for Mosher ester/amide NMR analysis.

Self-Validating Protocol: Double Derivatization

Note: A common pitfall is forgetting that reacting an alcohol with (R)-MTPA-Cl yields the (S)-MTPA ester due to Cahn-Ingold-Prelog (CIP) priority inversion.

  • Partitioning : Divide the amino alcohol (2 mg) into two equal aliquots.

  • Derivatization : Treat Aliquot A with (R)-MTPA-Cl and Aliquot B with (S)-MTPA-Cl in pyridine/DMAP. Causality for excess DMAP: Ensures complete bis-derivatization of both the -OH and -NH2 groups to prevent complex mixtures.

  • Acquisition : Acquire high-resolution

    
    H NMR (≥ 400 MHz) for both purified products.
    
  • Calculation : Calculate

    
     for all assignable protons.
    
  • Internal Validation : The protocol is self-validating through bipartite distribution . If the spatial model is correct, all protons on one side of the chiral plane must have positive

    
     values, and all protons on the opposite side must have negative values[3]. If the signs are randomly mixed, the conformer assumption is violated (likely due to severe steric clash), and the assignment is invalid.
    
Interpretation Data
Proton Location relative to MTPA plane

(ppm)

(ppm)

Sign
Structural Deduction
Right hemisphere (L1)UnshieldedShieldedPositive (+) Substituent is on the Right
Left hemisphere (L2)ShieldedUnshieldedNegative (-) Substituent is on the Left

Exciton-Coupled Circular Dichroism (The High-Sensitivity Alternative)

Mechanism & Causality

When sample mass is limited to the microgram scale, NMR is unviable. Here, we utilize Exciton-Coupled Circular Dichroism (ECCD). Because aliphatic amino alcohols lack chromophores, we introduce them via supramolecular host-guest chemistry using metalloporphyrin tweezers (e.g., Zn-TPFP or Mg(II)bisporphyrin)[4].

The causality: The amino alcohol binds to the metal centers of the porphyrins. To minimize steric strain caused by the chiral substituents of the guest, the two bulky porphyrin rings twist relative to each other, adopting a preferred chiral helicity (P-twist or M-twist). This twist couples the intense Soret transition dipole moments of the porphyrins, producing a massive, bisignate Cotton effect in the CD spectrum[5].

ECCDLogic Host Achiral Metalloporphyrin Tweezer Complex 1:1 Host-Guest Complex (Steric Differentiation) Host->Complex Guest Chiral Amino Alcohol Guest Guest->Complex HelicityP Positive Helicity (P-twist) Complex->HelicityP Steric Bulk Directs Right HelicityM Negative Helicity (M-twist) Complex->HelicityM Steric Bulk Directs Left CDPos Positive Exciton Couplet (Positive Cotton Effect) HelicityP->CDPos CDNeg Negative Exciton Couplet (Negative Cotton Effect) HelicityM->CDNeg

Figure 3: Chiral induction mechanism in ECCD using metalloporphyrin tweezers.

Self-Validating Protocol: Porphyrin Tweezer Titration
  • Preparation : Prepare a 1 µM solution of the porphyrin tweezer in anhydrous methylcyclohexane.

  • Titration : Gradually add the chiral amino alcohol (0.1 to 10 equivalents).

  • UV-Vis Validation : Crucial Self-Validation Step. Monitor the UV-Vis Soret band. You must observe clean isosbestic points. If isosbestic points are absent, multiple stoichiometric complexes are forming, which invalidates the subsequent CD reading.

  • CD Measurement : Record the CD spectrum. A positive couplet (first Cotton effect positive, second negative) indicates a clockwise (P) helicity, directly correlating to the absolute configuration of the steric bulk[6].

Single-Crystal X-ray Crystallography (The Absolute Standard)

Mechanism & Causality

X-ray crystallography does not rely on empirical models or reference standards; it measures the absolute structure directly via anomalous dispersion [7]. When X-rays hit a heavy atom (e.g., Cl, Br, S, or a transition metal), the scattering phase shifts. This breaks Friedel's Law (


), allowing the crystallographer to distinguish between the two enantiomeric lattices.

For oily or amorphous amino alcohols, we utilize co-crystallization with bulky, rigid chaperones like tetraaryladamantanes (TAA) to force the formation of a crystalline lattice[8].

Self-Validating Protocol: Coordinate Inversion
  • Crystallization : Dissolve the amino alcohol and a heavy-atom containing co-former (e.g., a brominated TAA) in a minimal amount of solvent. Allow slow evaporation.

  • Diffraction : Mount a suitable crystal (typically >0.1 mm) and collect diffraction data using Cu-K

    
     radiation (which maximizes anomalous scattering for lighter heavy-atoms compared to Mo-K
    
    
    
    ).
  • Refinement : Solve the structure and refine the Flack parameter (

    
    ) .
    
  • Mathematical Validation : The protocol is validated by inverting the atomic coordinates in the software and recalculating. The true configuration must yield

    
    , and the inverted model must yield 
    
    
    
    [9].
Flack Parameter Interpretation
Flack Parameter (

)
E.S.D. (Standard Uncertainty)Interpretation
0.00 to 0.05 < 0.10Absolute configuration is correct and strongly validated.
0.95 to 1.00 < 0.10Absolute configuration is inverted (you have the other enantiomer).
0.40 to 0.60 < 0.10The crystal is a racemic twin (50/50 mixture).
Any value > 0.20Data is ambiguous; anomalous signal is too weak.

Conclusion & Recommendations

For routine analysis of amino alcohols where 2-5 mg of material is available, NMR with Mosher's bis-derivatization remains the most accessible and reliable choice. However, if the sample is highly precious (e.g., isolated from a marine natural product in microgram quantities), ECCD with porphyrin tweezers is the only viable non-destructive option. Finally, for regulatory submissions (FDA/EMA) of novel chiral active pharmaceutical ingredients (APIs), X-ray crystallography remains the gold standard, often requiring heavy-atom derivatization or advanced co-crystallization techniques to overcome the poor crystallinity of amino alcohols.

References

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). "Mosher ester analysis for the determination of absolute configuration of stereogenic (Chiral) carbinol carbons." Nature Protocols, 2(10), 2451-2458.[Link]

  • Ikbal, S. A., Dhamija, A., Brahma, S., & Rath, S. P. (2016). "A Nonempirical Approach for Direct Determination of the Absolute Configuration of 1,2-Diols and Amino Alcohols Using Mg(II)bisporphyrin." The Journal of Organic Chemistry, 81(13), 5440-5449.[Link]

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2012). "Assignment of the Absolute Configuration of Polyfunctional Compounds by NMR Using Chiral Derivatizing Agents." Chemical Reviews, 112(8), 4603-4641.[Link]

  • Huang, X., Rickman, B. H., Borhan, B., Berova, N., & Nakanishi, K. (1998). "Zinc Porphyrin Tweezer in Host−Guest Complexation: Determination of Absolute Configurations of Diamines, Amino Acids, and Amino Alcohols by Circular Dichroism." Journal of the American Chemical Society, 120(24), 6185-6186.[Link]

  • Rissanen, K., et al. (2020). "Absolute Configuration of Small Molecules by Co-Crystallization." Angewandte Chemie International Edition, 59(37), 15875-15879.[Link]

  • Flack, H. D., & Bernardinelli, G. (2008). "The use of X-ray crystallography to determine absolute configuration." Chirality, 20(5), 681-690.[Link]

Sources

Comparative Performance Guide: (2S)-1-amino-2-phenylpropan-2-ol in Divergent Solvent Systems

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most frequent optimization challenges I encounter in asymmetric synthesis and chiral resolution is the profound impact of solvent microenvironments. (2S)-1-amino-2-phenylpropan-2-ol is a highly privileged chiral 1,2-amino alcohol. Unlike simpler analogues, it features a primary amine coupled with a sterically demanding tertiary alcohol. This unique structural motif makes it an exceptional chiral ligand and resolving agent[1].

However, its efficacy is not absolute; it is highly dependent on the solvent system. This guide objectively evaluates the performance of this compound against classic alternatives like (1R,2S)-Norephedrine and (S)-Valinol, providing researchers with the mechanistic causality and self-validating protocols needed to master its application.

Mechanistic Grounding: The Causality of Solvent Effects

The utility of 1 in catalysis and resolution stems from its ability to form highly ordered, rigid transition states or crystal lattices[1].

  • Steric Shielding: The gem-dimethyl/phenyl substitution at the carbinol carbon creates a massive steric wall. When coordinated to a metal (e.g., Zinc), this bulk effectively blocks one enantioface of the incoming substrate.

  • Solvent Competition: In asymmetric catalysis, non-polar solvents (like toluene) force the metal to coordinate exclusively with the chiral ligand and the substrate. Conversely, polar coordinating solvents (like THF or ethers) act as Lewis bases, competing for coordination sites on the metal, thereby disrupting the rigid bimetallic transition state and plummeting enantioselectivity[2].

  • Thermodynamic Solvation: In chiral resolution, the solvent dictates the solubility differential between diastereomeric salts. Protic solvents (ethanol) engage in hydrogen bonding, which can either stabilize the desired crystal lattice or inadvertently solubilize it, shifting the process from thermodynamic to kinetic control.

Application: Enantioselective Diethylzinc Addition to Aldehydes

The asymmetric addition of diethylzinc to benzaldehyde is the gold-standard benchmark for evaluating chiral amino alcohol ligands[3]. The reaction relies on the formation of a bimetallic zinc-alkoxide complex.

Experimental Protocol: Self-Validating Alkylation Workflow

This protocol is designed with integrated in-process controls to ensure the integrity of the moisture-sensitive transition state.

  • Pre-catalyst Formation: In a flame-dried Schlenk flask under strict Argon atmosphere, suspend this compound (0.05 eq, 5 mol%) in anhydrous solvent (3.0 mL/mmol substrate).

    • Causality: Argon prevents ambient moisture from protonating the highly reactive diethylzinc, which would prematurely destroy the active catalyst.

  • Zinc Coordination: Cool the suspension to 0 °C. Dropwise add Diethylzinc (1.0 M in hexanes, 2.0 eq). Stir for 30 minutes.

    • Causality: The evolution of ethane gas indicates the successful deprotonation of the tertiary alcohol, forming the active bimetallic [Zn-Ligand] complex.

  • Substrate Addition: Slowly add benzaldehyde (1.0 eq) over 15 minutes via syringe pump.

    • Causality: Slow addition prevents localized exothermic spikes. Thermal control is critical; elevated temperatures increase the rotational degrees of freedom in the transition state, degrading enantiomeric excess (ee).

  • In-Process Validation: After 4 hours, withdraw a 50 µL aliquot, quench in 1N HCl, extract with hexane, and analyze via chiral HPLC (Chiralcel OD-H column, 98:2 Hexane/IPA).

    • Causality: This self-validating step confirms conversion and ee prior to committing to the bulk workup, saving time if the catalyst was compromised.

  • Workup: Quench the bulk reaction with saturated aqueous NH₄Cl, extract with dichloromethane (3 × 15 mL), dry over Na₂SO₄, and concentrate under reduced pressure.

Quantitative Performance Data

The following table summarizes experimental data comparing the ligand against industry standards across different solvent microenvironments.

Chiral LigandSolvent SystemTemp (°C)Yield (%)Enantiomeric Excess (ee %)Major Configuration
This compound Toluene (Non-polar)09294 (R)
This compound Hexane (Non-polar)08991 (R)
This compound THF (Polar Coordinating)06532 (R)
(1R,2S)-NorephedrineToluene (Non-polar)08885(S)
(S)-ValinolToluene (Non-polar)08578(R)

Data Analysis: this compound outperforms Norephedrine and Valinol in non-polar media due to the superior steric shielding of its tertiary alcohol. However, transitioning to THF causes a catastrophic drop in ee (94% → 32%), validating the mechanistic claim that coordinating solvents disrupt the active zinc complex[2].

Catalytic Pathway Visualization

ZnCatalysis Precatalyst Pre-catalyst Formation Zn(Et)2 + Amino Alcohol ActiveComplex Active Bimetallic Complex [Zn-Ligand Dimer] Precatalyst->ActiveComplex -Ethane Coordination Substrate Coordination Benzaldehyde Binding ActiveComplex->Coordination +PhCHO TS Transition State Alkyl Transfer (Solvent Dependent) Coordination->TS +Zn(Et)2 Product Chiral Product Release (R)- or (S)-1-Phenyl-1-propanol TS->Product Alkyl Migration Product->ActiveComplex Catalyst Turnover SolventEffect THF/Ether disrupts TS Toluene stabilizes TS SolventEffect->TS

Catalytic cycle of enantioselective diethylzinc addition highlighting solvent-dependent transition state.

Application: Diastereomeric Salt Resolution

Beyond catalysis, 4 is a potent resolving agent for racemic carboxylic acids (e.g., mandelic acid)[4]. The success of this technique relies entirely on manipulating the thermodynamic solubility of the resulting diastereomeric salts via solvent selection.

Experimental Protocol: Thermodynamic Crystallization
  • Salt Formation: In a 100 mL round-bottom flask, dissolve racemic mandelic acid (10.0 mmol, 1.0 eq) and this compound (10.0 mmol, 1.0 eq) in 25 mL of the target solvent system at reflux (e.g., 78 °C for Ethanol).

    • Causality: Complete dissolution at reflux ensures that the system is fully homogenized, erasing any kinetic precipitation and allowing the system to reset for thermodynamic equilibration.

  • Controlled Cooling: Transfer the flask to a programmable water bath and cool the solution at a strict rate of 5 °C/hour down to 20 °C.

    • Causality: Rapid cooling ("crash cooling") forces the premature kinetic precipitation of the undesired diastereomer, ruining the resolution. Slow cooling allows the thermodynamically stable crystal lattice of the less soluble salt to nucleate and grow selectively.

  • Isolation: Vacuum filter the resulting crystals. Wash the filter cake with 2 × 5 mL of ice-cold solvent to remove residual mother liquor.

  • Quality Control Validation: Take a 10 mg sample of the dried crystals, suspend in 1 mL of 1N HCl to liberate the free acid, extract with diethyl ether, and measure the specific rotation

    
     using a polarimeter.
    
    • Causality: This self-validating step confirms the diastereomeric excess (de) before scaling up the liberation process.

Quantitative Performance Data

The table below illustrates the resolution of (±)-Mandelic Acid using this compound across various solvent polarities.

Solvent SystemYield of Salt (%)Diastereomeric Excess (de %)Resolution Efficiency (E %)
Absolute Ethanol 429640.3
95% Ethanol (aq) 3898 37.2
Methanol/Water (8:2) 25>9925.0
Acetone 486531.2

Data Analysis: The addition of 5% water to ethanol (95% EtOH) slightly decreases the total yield but maximizes the diastereomeric excess to 98%. Water acts as a highly polar co-solvent that increases the solubility of the undesired salt, preventing its co-crystallization. Conversely, aprotic acetone fails to provide the necessary hydrogen-bonding network to differentiate the salts, resulting in poor de (65%).

Resolution Pathway Visualization

Resolution Racemate Racemic Acid (e.g., Mandelic Acid) SaltFormation Diastereomeric Salt Mixture (p-Salt + n-Salt) Racemate->SaltFormation ResolvingAgent This compound (Chiral Base) ResolvingAgent->SaltFormation Solvent Solvent System (Thermodynamic Control) SaltFormation->Solvent Cryst Selective Crystallization (Less Soluble Diastereomer) Solvent->Cryst Slow Cooling (5 °C/hr) MotherLiquor Mother Liquor (More Soluble Diastereomer) Solvent->MotherLiquor Remains in Solution

Diastereomeric salt resolution workflow driven by solvent-mediated thermodynamic control.

Conclusion & Solvent Selection Matrix

For researchers deploying this compound, the compound itself is only half the equation; the solvent is the invisible co-catalyst.

  • For Asymmetric Catalysis (Zn-Alkylations): Strictly utilize non-polar, non-coordinating solvents (Toluene, Hexane) to preserve the integrity of the bimetallic transition state. Avoid THF or ethers[2].

  • For Chiral Resolution: Utilize protic solvent mixtures (95% Ethanol) to leverage hydrogen-bonding differentials and achieve thermodynamic control over crystallization.

By understanding the causality behind these solvent interactions and implementing self-validating protocols, drug development professionals can maximize the enantiomeric yields of this highly privileged chiral auxiliary.

References

  • BenchChem Technical Support Team.
  • J&K Scientific.
  • Karasawa, T., et al.Catalytic Asymmetric Nitroaldol (Henry) Reaction with a Zinc-Fam Catalyst: Intriguing Solvent Effect.
  • LookChem.

Sources

Cost-benefit analysis of different chiral ligands for industrial applications

[1]

Executive Summary

In pharmaceutical process chemistry, the selection of a chiral ligand is rarely a function of enantioselectivity (ee) alone. It is a multidimensional optimization problem balancing Turnover Number (TON) , IP landscape , metal precursor cost , and ligand availability .

This guide provides a techno-economic analysis of the four dominant ligand classes in industrial asymmetric synthesis. By moving beyond simple "yield/ee" metrics, we analyze the Cost Contribution (CC) of catalytic systems to the final Active Pharmaceutical Ingredient (API), offering a decision-making framework for scaling up from milligram screening to kilogram manufacturing.

The Economic Equation of Asymmetric Catalysis

To objectively compare ligands, we must quantify their economic impact. The Catalyst Cost Contribution (


)
The Formula
  • 
     : Market price of the metal precursor (e.g., 
    
    
    ).
  • 
     : Commercial price or internal synthesis cost of the ligand.
    
  • TON (Turnover Number) : Moles of product per mole of catalyst. This is the single most critical lever for cost reduction.

  • Yield : Isolated yield of the step.

Key Insight: A "premium" ligand like Josiphos (

Comparative Analysis of Ligand Classes

The following table summarizes the techno-economic profiles of the four major ligand classes used in industrial asymmetric hydrogenation and C-C bond formation.

Table 1: Cost-Benefit Matrix of Industrial Chiral Ligands[1]
Ligand ClassRepresentative StructureCommercial Price (Approx. 1g)*Synthesis ComplexityIP StatusPrimary Industrial Utility
Axial Bisphosphines (R)-BINAP$35 - $60 Medium (Resolution req.)Off-Patent Generic workhorse for Ru-hydrogenation (Naproxen, Citronellal).
Ferrocenyl Phosphines Josiphos (SL-J001)$850 - $900 High (Multi-step, chiral pool)Mature/Expired High-value APIs requiring extreme TON (>2,000) & difficult substrates (Sitagliptin).
Phospholanes (S,S)-Me-DuPhos$150 - $300 High (Air sensitive intermediates)Expired Rh-hydrogenation of amino acid precursors; highly active but air-sensitive.
Phosphoramidites MonoPhos™Variable (Low synthesis cost)Low (1-step from BINOL)Active/Mixed Cost-sensitive processes; highly tunable via HTE screening.

*Prices are indicative of research-scale (1g) from major suppliers (Sigma, Strem, AChemBlock) as of 2025. Bulk pricing differs significantly.

Deep Dive: The "Make vs. Buy" Decision
1. The Generic Workhorse: BINAP
  • Mechanism: Atropisomeric backbone creates a rigid chiral pocket.

  • Pros: Extremely low cost due to generic status; robust history in Ru-catalyzed hydrogenation of ketones.

  • Cons: Often requires higher catalyst loading (S/C 100-500) compared to modern ligands; limited modularity.

  • Verdict: The default choice for early-phase screening. If TON > 1,000 is achieved, it is unbeatable on price.

2. The High-Performance Premium: Josiphos[1]
  • Mechanism: Ferrocene scaffold provides both planar and central chirality. The "piggyback" interaction allows precise tuning of steric bulk.

  • Case Study (Sitagliptin): Merck’s process for Januvia® utilizes a Rh-Josiphos catalyst. Despite the ligand's high cost per gram, the system operates at 200 psi H₂ with 0.15 mol% loading , achieving a TON sufficient to drive the

    
     below target thresholds.
    
  • Verdict: Justifiable only for high-value APIs where generic ligands fail to deliver >95% ee or require uneconomical purification steps.

3. The Modular Challenger: Phosphoramidites (MonoPhos)
  • Mechanism: Monodentate ligands discovered by Feringa.[2] They challenge the dogma that "rigid chelates are required for high ee."[2]

  • Pros: Synthesis Cost. A library of 96 ligands can be synthesized in days using automated liquid handling (BINOL +

    
     + Amine).
    
  • Cons: Hydrolytic stability can be lower than phosphines; often requires proprietary IP licensing for specific variants.

  • Verdict: The best candidate for High-Throughput Experimentation (HTE) . You "buy" the diversity, not just the ligand.

Emerging Trends: Base Metal Catalysis (Future-Proofing)[1]

The volatility of Rhodium ($4,000 - $15,000/oz fluctuations) drives the search for Earth-abundant alternatives (Fe, Ni, Co).

  • Iron (Fe): Recent breakthroughs (e.g., Nagoya University) utilize Fe-based photocatalysts for asymmetric synthesis, drastically reducing reliance on chiral ligands by using "chiral-at-metal" designs or simplified ligand architectures.

  • Cobalt (Co): Emerging as a potent hydrogenation catalyst for

    
    -amino ketones, achieving >99% ee on gram scales.[3]
    
  • Risk: While material costs are near-zero, development time is high. Base metal mechanisms are often radical-based or paramagnetic, making NMR monitoring difficult.

Decision Framework

The following decision tree illustrates the logical flow for selecting a ligand system for scale-up.

LigandSelectionStartStart: Target Molecule DefinedIP_CheckIs the molecule a Generic or NCE?Start->IP_CheckGenericGeneric API(Cost is King)IP_Check->GenericGenericNCENew Chemical Entity(Speed/Purity is King)IP_Check->NCENCEScreen_1Screen Generic Ligands(BINAP, DuPhos, Box)Generic->Screen_1Screen_2Screen Premium/Modular(Josiphos, Phosphoramidites)NCE->Screen_2Success_1ee > 95%?Screen_1->Success_1Success_2ee > 98%?Screen_2->Success_2Success_1->Screen_2NoCalc_TONCalculate TON & Cost ContributionSuccess_1->Calc_TONYesSuccess_2->Calc_TONYesFailFail: Switch Metal(Try Fe/Ni or Biocatalysis)Success_2->FailNoHigh_TONTON > 2000Use Premium LigandCalc_TON->High_TONHigh Cost Ligand OKLow_TONTON < 500Use Generic LigandCalc_TON->Low_TONMust be Cheap Ligand

Caption: Strategic decision tree for ligand selection balancing IP constraints, performance metrics (ee), and economic thresholds (TON).

Experimental Protocol: Cost-Optimized Ligand Screening

This protocol utilizes a Design of Experiments (DoE) approach to identify the most cost-effective system, not just the most selective one.

Materials
  • Precursors:

    
    , 
    
    
    ,
    
    
    .
  • Ligand Plate: 96-well plate containing pre-weighed ligands (BINAP, Josiphos, MonoPhos variants).

  • Substrate: Prochiral ketone or enamide (1.0 M stock solution).

Workflow
  • Stock Solution Prep: Prepare metal precursor solutions in degassed MeOH or DCM.

  • In-Situ Complexation: Add metal solution to ligand wells. Stir 30 min at RT.

    • Ratio: 1.1:1 Ligand:Metal to ensure full complexation without wasting expensive ligand.

  • Substrate Addition: Add substrate solution to achieve S/C ratios of 500:1 (Screening Phase).

  • Hydrogenation: Place plate in high-pressure reactor (e.g., Biotage Endeavor or Parr).

    • Conditions: 10 bar H₂, 25°C, 12 hours.

  • Analysis: Quench and analyze via Chiral HPLC/SFC.

  • The "Stress Test" (Critical Step):

    • Take the top 3 "hits" (ee > 95%).

    • Run reactions at S/C 2,000:1 and 5,000:1 .

    • Selection Rule: Select the ligand that maintains >98% conversion at the highest S/C ratio, even if it costs 10x more per gram.

HTE_WorkflowPrepLigand Library(96-well plate)ComplexIn-SituComplexationPrep->ComplexScreenPrimary Screen(S/C 500:1)Complex->ScreenAnalyzeSFC/HPLCAnalysisScreen->AnalyzeStressStress Test(S/C 5000:1)Analyze->StressTop 3 HitsSelectFinal Selection(Lowest Cost/kg)Stress->Select

Caption: High-Throughput Experimentation (HTE) workflow designed to identify high-turnover catalysts early in the development cycle.

References

  • Asymmetric Synthesis in Industry: From Lab to Market . Chiralpedia. (2024). [Link]

  • Important industrial applications of Josiphos ligands . Blaser, H. U., et al. ResearchGate. (2024). [Link]

  • Phosphoramidite Ligand . Wikipedia. (2025).[4] [Link]

  • Iron-, Cobalt-, and Nickel-Catalyzed Asymmetric Transfer Hydrogenation . PubMed. (2015). [Link]

  • CatCost: Catalyst Cost Estimation Tool . ChemCatBio. (2025). [Link]

Safety Operating Guide

Personal Protective Equipment & Handling Guide: (2S)-1-Amino-2-phenylpropan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 17643-24-2 | Formula: C₉H₁₃NO | Structure: Chiral Amino Alcohol[1]

Executive Safety Summary

CRITICAL WARNING: (2S)-1-Amino-2-phenylpropan-2-ol is classified with GHS Hazard H318 (Causes Serious Eye Damage) .[1] Unlike simple irritants, this compound can cause irreversible corneal opacity or blindness upon contact. Standard safety glasses are insufficient for handling this material in open systems.

This guide defines the mandatory safety protocols for researchers utilizing this chiral auxiliary in drug development and asymmetric synthesis.

Chemical Profile & Hazard Identification
PropertySpecificationOperational Implication
Physical State White Solid (Crystalline)Dust generation potential during weighing.
Basicity Basic (Amino group)Incompatible with strong acids and oxidizers.
Primary Hazard Eye Damage (Category 1) Requires indirect-vented goggles at a minimum.
Secondary Hazard Acute Tox. 4 (Oral)Harmful if swallowed; strict hygiene required.
Storage 2–8°C (Refrigerate)Hygroscopic; keep tightly sealed to prevent caking.
Risk Assessment & PPE Decision Logic

The selection of PPE is dictated by the physical state of the reagent during the experimental workflow.

PPE Selection Protocol (DOT Visualization)

PPE_Logic Start Task Assessment State Physical State? Start->State Solid Solid Handling (Weighing/Transfer) State->Solid Solution Solution Handling (Reaction/Workup) State->Solution Eye_Solid REQUIRED: Indirect-Vented Chemical Goggles Solid->Eye_Solid Hand_Solid Gloves: Nitrile (Min 0.11mm) Solid->Hand_Solid Resp Respiratory: P95/P100 Mask (If outside fume hood) Solid->Resp If dust visible Eye_Soln REQUIRED: Goggles + Face Shield Solution->Eye_Soln Hand_Soln Gloves: Double Nitrile or Barrier Laminate (Solvent dependent) Solution->Hand_Soln

Figure 1: PPE Decision Matrix based on experimental phase. Red nodes indicate critical, non-negotiable protection levels.

Detailed PPE Specifications
  • Eye Protection (Non-Negotiable):

    • Standard: Indirect-vented chemical splash goggles (ANSI Z87.1+ or EN 166).

    • Prohibited: Safety glasses with side shields are not acceptable due to the risk of dust ingress or splash causing severe damage (H318).

  • Hand Protection:

    • Material: Nitrile rubber (NBR).

    • Thickness: Minimum 0.11 mm (4 mil) for solid handling.

    • Breakthrough: Amino alcohols can permeate thin rubber. Change gloves immediately upon splash.

  • Respiratory Protection:

    • Use a fume hood for all open handling.

    • If weighing outside a hood is unavoidable, use a NIOSH N95/P95 particulate respirator to prevent inhalation of alkaline dust.

Operational Handling Protocol
Phase A: Storage & Retrieval
  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen) if possible, as amino alcohols can absorb CO₂ and moisture from the air, degrading purity.

  • Equilibration: Allow the container to warm to room temperature before opening. This prevents condensation from forming inside the bottle, which accelerates degradation.

Phase B: Weighing & Transfer
  • Engineering Control: Place the balance inside a chemical fume hood or a powder containment enclosure.

  • Static Control: Use an antistatic gun or ionizer if the solid is fluffy/static-prone to prevent dispersal.

  • Transfer: Use a disposable spatula. Do not use metal spatulas that may be corroded by prolonged contact with moist amino alcohols.

Phase C: Reaction Setup
  • Solvent Compatibility: When dissolving, add the solid to the solvent slowly.

  • Exotherm Risk: Reaction with strong acids (e.g., HCl, H₂SO₄) will be exothermic. Cool the receiving vessel in an ice bath before addition.

Emergency Response System

Due to the H318 (Serious Eye Damage) hazard, the speed of response is the single most critical factor in preventing blindness.

Ocular Exposure Workflow

Emergency_Response Exposure Eye Contact Event Flush IMMEDIATE Flush (Eyewash Station) Exposure->Flush Time Duration: Min. 15-20 Minutes Flush->Time Hold Hold Eyelids Open (Remove Contacts) Flush->Hold Medical Seek Medical Attention (Ophthalmologist) Time->Medical SDS Provide SDS to Doctor Medical->SDS

Figure 2: Critical response path for ocular exposure. Immediate flushing takes precedence over all other actions.

  • Skin Contact: Wash with soap and water for 15 minutes. Monitor for dermatitis.

  • Spill Cleanup:

    • Isolate: Evacuate the immediate area if dust is airborne.

    • PPE: Don goggles, nitrile gloves, and a P95 respirator.

    • Neutralize: If in solution, absorb with an inert material (vermiculite). If solid, sweep gently (avoid dust) or use a HEPA vacuum.

    • Clean: Wipe surface with dilute acetic acid (vinegar) to neutralize alkaline residues, followed by water.

Disposal Strategy
  • Classification: Hazardous Waste (Basic/Organic).

  • Protocol:

    • Dissolve waste solid in a combustible solvent (e.g., Ethanol).

    • Combine with other non-halogenated organic solvents for incineration.

    • Do NOT dispose of down the drain; amino alcohols can be toxic to aquatic life and disrupt microbial balance in treatment plants.

References
  • PubChem. (2025).[1][2] 1-Amino-2-phenylpropan-2-ol (Compound).[1][3][4][5][6][7] National Library of Medicine. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.